dTAGV-1-NEG
Description
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Structure
2D Structure
Properties
IUPAC Name |
[(1R)-3-(3,4-dimethoxyphenyl)-1-[2-[2-[[7-[[(2S)-1-[(2R,4S)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-7-oxoheptyl]amino]-2-oxoethoxy]phenyl]propyl] (2S)-1-[(2S)-2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H90N6O14S/c1-12-49(47-36-57(84-9)61(86-11)58(37-47)85-10)65(79)73-34-20-18-22-51(73)67(81)88-54(31-25-44-26-32-55(82-7)56(35-44)83-8)50-21-16-17-23-53(50)87-40-60(77)69-33-19-14-13-15-24-59(76)72-63(68(4,5)6)66(80)74-39-48(75)38-52(74)64(78)71-42(2)45-27-29-46(30-28-45)62-43(3)70-41-89-62/h16-17,21,23,26-30,32,35-37,41-42,48-49,51-52,54,63,75H,12-15,18-20,22,24-25,31,33-34,38-40H2,1-11H3,(H,69,77)(H,71,78)(H,72,76)/t42-,48-,49-,51-,52+,54+,63+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANLKEOUWAHUESE-SVUPEXKHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)NC(C(=O)N5CC(CC5C(=O)NC(C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCC[C@H]2C(=O)O[C@H](CCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4OCC(=O)NCCCCCCC(=O)N[C@H](C(=O)N5C[C@H](C[C@@H]5C(=O)N[C@@H](C)C6=CC=C(C=C6)C7=C(N=CS7)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H90N6O14S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1247.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of dTAGV-1-NEG
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of dTAGV-1-NEG, a critical negative control used in the dTAG (degradation tag) system. It elucidates its mechanism of action, or rather inaction, in the context of targeted protein degradation and provides the necessary experimental framework for its effective use.
Introduction to the dTAG System and the Role of dTAGV-1
The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein. This technology utilizes heterobifunctional molecules, known as degraders, to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system.
A key component of this system is dTAGV-1 , a molecule designed to target proteins that have been endogenously tagged with a mutant FKBP12 protein, specifically the F36V variant (FKBP12F36V). dTAGV-1 is a heterobifunctional molecule that binds simultaneously to the FKBP12F36V tag on a protein of interest and to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3][4] This binding event brings the target protein into close proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1]
The Core Mechanism of this compound
This compound is a diastereomer of dTAGV-1 and serves as an essential heterobifunctional negative control. Its mechanism is one of intentional failure. Due to a specific change in its stereochemistry, this compound is unable to bind to and recruit the VHL E3 ubiquitin ligase.
While it can still bind to the FKBP12F36V-tagged protein, its inability to engage VHL prevents the formation of the critical ternary complex (Target Protein—Degrader—E3 Ligase) that is required to initiate ubiquitination. Consequently, a protein of interest tagged with FKBP12F36V will not be degraded in the presence of this compound.
The primary purpose of this compound is to provide a rigorous control in experiments. By comparing the effects of dTAGV-1 with this compound, researchers can confirm that the observed degradation of the target protein is a direct result of the specific, VHL-mediated ubiquitination pathway induced by dTAGV-1, and not due to off-target or other non-specific effects of the chemical scaffold.
Signaling and Logical Pathways
The following diagrams illustrate the functional difference between dTAGV-1 and its negative control, this compound.
Caption: dTAGV-1 actively forms a ternary complex, leading to ubiquitination and degradation.
Caption: this compound fails to recruit VHL, preventing degradation.
Quantitative Data Summary
The following tables summarize experimental conditions and outcomes demonstrating the inactivity of this compound compared to dTAGV-1.
Table 1: In Vitro Degradation Assays
| Cell Line | Target Protein | Compound | Concentration | Time (h) | Result |
|---|---|---|---|---|---|
| 293FT FKBP12F36V-Nluc | FKBP12F36V-Nluc | dTAGV-1 | 1-10 µM | 24 | Potent Degradation |
| 293FT FKBP12F36V-Nluc | FKBP12F36V-Nluc | This compound | 1-10 µM | 24 | No Degradation |
| 293FT FKBP12WT-Nluc | FKBP12WT-Nluc | dTAGV-1 | 1-10 µM | 24 | No Degradation |
| PATU-8902 FKBP12F36V-KRASG12V | KRASG12V | dTAGV-1 | 500 nM | 24 | Degradation of KRASG12V |
| PATU-8902 FKBP12F36V-KRASG12V | KRASG12V | This compound | 500 nM | 24 | No Degradation of KRASG12V |
| EWS502 FKBP12F36V-EWS/FLI | EWS/FLI | dTAGV-1 | 1 µM | 24 | Degradation of EWS/FLI |
| EWS502 FKBP12F36V-EWS/FLI | EWS/FLI | this compound | 1 µM | 24 | No Degradation of EWS/FLI |
Table 2: Cellular Proliferation Assays
| Cell Line | Compound | Concentration | Time (h) | Result |
|---|---|---|---|---|
| PATU-8902 FKBP12F36V-KRASG12V | dTAGV-1 | Not Specified | 120 | Potent antiproliferative effects |
| PATU-8902 FKBP12F36V-KRASG12V | This compound | Not Specified | 120 | No antiproliferative effects |
| EWS502 FKBP12F36V-EWS/FLI | dTAGV-1 | Not Specified | >24 | Potent antiproliferative effects |
| EWS502 FKBP12F36V-EWS/FLI | this compound | Not Specified | >24 | No antiproliferative effects |
Experimental Protocols and Workflows
A typical experiment to validate target degradation involves treating cells expressing the FKBP12F36V-tagged protein with dTAGV-1, this compound, and a vehicle control (e.g., DMSO).
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Cell Culture and Seeding:
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Culture cells (e.g., 293T or PATU-8902) engineered to express the FKBP12F36V-fusion protein of interest using standard cell culture techniques.
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Seed cells in appropriate plates (e.g., 6-well plates) to achieve 70-80% confluency on the day of treatment.
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Compound Preparation and Treatment:
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Prepare stock solutions of dTAGV-1 and this compound in DMSO (e.g., 10 mM).
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On the day of the experiment, dilute the stock solutions in fresh culture medium to the desired final concentrations (e.g., 500 nM or 1 µM). Prepare a vehicle control with an equivalent amount of DMSO.
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Remove the old medium from the cells and add the medium containing the compounds or vehicle.
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Incubation:
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Incubate the cells for the desired time period (e.g., 4, 8, or 24 hours) at 37°C and 5% CO₂.
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Cell Lysis:
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After incubation, wash the cells with ice-cold PBS.
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Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
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Scrape the cells, collect the lysate, and clarify by centrifugation to pellet cell debris.
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Protein Quantification:
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Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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Immunoblotting:
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Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.
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Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).
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Incubate the membrane with a primary antibody specific to the protein of interest. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis:
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Compare the band intensity of the target protein in the dTAGV-1 treated lane to the vehicle and this compound treated lanes. A significant reduction in the target protein band only in the dTAGV-1 lane confirms specific degradation.
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References
The Role of dTAGV-1 in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." The degradation tag (dTAG) system is a versatile chemical biology tool that enables rapid and selective degradation of any protein of interest (POI). This guide focuses on dTAGV-1, a second-generation, von Hippel-Lindau (VHL) E3 ligase-recruiting dTAG molecule, and its inactive diastereomer, dTAGV-1-NEG, which serves as a crucial negative control. We will delve into the core mechanism of dTAGV-1, provide a comprehensive summary of its performance metrics, and offer detailed protocols for its application and validation in experimental settings.
Introduction to the dTAG System and dTAGV-1
The dTAG system is a two-component platform that allows for the controlled degradation of a target protein. It requires the genetic fusion of the mutant FKBP12F36V tag to a protein of interest. The second component is a heterobifunctional small molecule, the dTAG degrader, which binds to both the FKBP12F36V tag and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the tagged protein.
dTAGV-1 is a highly potent and selective degrader that recruits the VHL E3 ligase.[1] This distinguishes it from earlier versions like dTAG-13, which recruits the CRBN E3 ligase. This difference is significant as some proteins have shown resistance to CRBN-mediated degradation, and the availability of a VHL-recruiting dTAG molecule expands the applicability of the dTAG platform.[2] dTAGV-1 has demonstrated improved pharmacokinetic and pharmacodynamic properties, making it a valuable tool for both in vitro and in vivo studies.[2]
A key component of rigorous dTAG experimentation is the use of a negative control. This compound is a diastereomer of dTAGV-1 that is incapable of binding to the VHL E3 ligase.[3][4] This property makes it an ideal negative control, as it retains the ability to bind to the FKBP12F36V tag but cannot induce the formation of a productive ternary complex for degradation. Any observed effects with dTAGV-1 that are absent with this compound can be confidently attributed to the degradation of the target protein.
Mechanism of Action
The mechanism of dTAGV-1-mediated protein degradation follows a well-defined pathway, hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS).
Figure 1. dTAGV-1 Signaling Pathway.
The process begins with dTAGV-1 simultaneously binding to the FKBP12F36V tag on the protein of interest and the VHL E3 ligase complex. This forms a ternary complex, bringing the POI into close proximity with the E3 ligase. VHL then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI, forming a polyubiquitin chain. This polyubiquitinated POI is then recognized as a substrate by the 26S proteasome, which unfolds and degrades the protein into small peptides. The dTAGV-1 molecule is then released and can participate in further rounds of degradation, acting catalytically.
Data Presentation: Quantitative Analysis of dTAGV-1 Performance
The efficacy of dTAGV-1 can be quantified by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables summarize the performance of dTAGV-1 across various cell lines and target proteins.
| Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| FKBP12F36V-Nluc | 293FT | ~1 | >95 |
| LACZ-FKBP12F36V | PATU-8902 | ~10 | >90 |
| FKBP12F36V-KRASG12V | PATU-8902 | ~5 | >90 |
| FKBP12F36V-EWS/FLI | EWS502 | ~25 | >85 |
Table 1: In Vitro Degradation Efficiency of dTAGV-1. This table summarizes the DC50 and Dmax values for dTAGV-1 against various FKBP12F36V-tagged proteins in different cell lines after 24 hours of treatment. Data compiled from multiple sources.
| Parameter | dTAGV-1 | dTAG-13 |
| Half-life (t1/2) | 4.43 hours | 2.41 hours |
| Area Under the Curve (AUCinf) | 18,517 hng/mL | 6,140 hng/mL |
Table 2: Pharmacokinetic Properties of dTAGV-1 versus dTAG-13 in Mice. This table compares the in vivo pharmacokinetic parameters of dTAGV-1 and dTAG-13 following intraperitoneal administration at 10 mg/kg.
Experimental Protocols
Rigorous experimental design is crucial for obtaining reliable and reproducible results with the dTAG system. The following protocols provide detailed methodologies for key experiments.
Cell Culture and Treatment
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment and harvesting.
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dTAGV-1/dTAGV-1-NEG Preparation: Prepare stock solutions of dTAGV-1 and this compound in DMSO. For working solutions, dilute the stock in pre-warmed cell culture medium to the desired final concentration.
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Treatment: Add the dTAGV-1 or this compound containing medium to the cells. For control wells, add medium containing the same final concentration of DMSO.
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Incubation: Incubate the cells for the desired time period (e.g., 1, 2, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO2.
Western Blotting for Protein Degradation
This protocol allows for the visualization and quantification of target protein degradation.
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Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
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SDS-PAGE: Separate the protein samples on a polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest or the FKBP12 tag overnight at 4°C with gentle agitation. Recommended starting dilution is 1:1000.
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Washing: Wash the membrane three times with TBST for 10 minutes each.
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Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
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Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
Cell Viability Assay
This assay determines the effect of target protein degradation on cell proliferation and viability.
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Cell Seeding: Plate cells in a 96-well plate at an appropriate density.
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Treatment: Treat the cells with a serial dilution of dTAGV-1 and this compound. Include a DMSO-only control.
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Incubation: Incubate the plate for a period relevant to the biological question (e.g., 72 hours).
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Viability Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®, MTS) to each well according to the manufacturer's instructions.
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Measurement: Measure the luminescence or absorbance using a plate reader.
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Data Analysis: Normalize the data to the DMSO control and plot the results to determine the GI50 (concentration that causes 50% growth inhibition).
Washout Experiment
This experiment assesses the reversibility of protein degradation upon removal of the dTAG molecule.
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Initial Treatment: Treat cells with dTAGV-1 for a sufficient time to achieve significant degradation (e.g., 4-8 hours).
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Washout: Remove the dTAGV-1-containing medium. Wash the cells three times with pre-warmed, drug-free medium.
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Recovery Incubation: Add fresh, drug-free medium to the cells and return them to the incubator.
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Time-Course Collection: Harvest cell lysates at various time points after the washout (e.g., 0, 1, 2, 4, 8, 24 hours).
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Western Blot Analysis: Analyze the protein levels in the collected lysates by Western blotting as described in section 4.2 to monitor the recovery of the target protein.
Mandatory Visualizations
Experimental Workflow for dTAGV-1 Validation
Figure 2. dTAGV-1 Validation Workflow.
Conclusion
dTAGV-1, in conjunction with its negative control this compound, represents a robust and versatile tool for the targeted degradation of proteins. Its ability to recruit the VHL E3 ligase expands the scope of the dTAG platform, enabling the study of proteins that may be resistant to other degradation mechanisms. The detailed protocols and quantitative data presented in this guide are intended to provide researchers with the necessary information to effectively design, execute, and interpret experiments using this powerful technology, thereby accelerating research in target validation and drug discovery.
References
An In-depth Technical Guide to dTAGV-1-NEG: The Negative Control for VHL-Recruiting dTAG Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for inducing the rapid and specific degradation of proteins of interest. This technology relies on heterobifunctional molecules that recruit a target protein, fused to a specific tag, to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent proteasomal degradation. The dTAGV-1 molecule is a second-generation degrader that co-opts the von Hippel-Lindau (VHL) E3 ligase to degrade proteins tagged with the FKBP12F36V mutant protein.[1][2] To ensure the specificity of experimental results obtained with dTAGV-1, a crucial negative control is required. This technical guide provides a comprehensive overview of dTAGV-1-NEG, the inactive diastereomer of dTAGV-1, which serves as this essential negative control.
Chemical Structure and Physicochemical Properties
This compound is a diastereomer of dTAGV-1. This stereochemical difference is critical as it abrogates the molecule's ability to bind to the VHL E3 ligase, thus rendering it incapable of inducing the degradation of FKBP12F36V-tagged proteins.[1][3] This property makes it an ideal negative control for dTAGV-1 experiments, allowing researchers to distinguish between specific degradation effects and any potential off-target or non-specific cellular responses.
Below is a summary of the key physicochemical properties of this compound:
| Property | Value | Reference |
| Chemical Formula | C68H90N6O14S | [4] |
| Molecular Weight | 1247.54 g/mol | |
| CAS Number | 2451573-87-6 | |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in DMSO | |
| Purity | ≥98% (HPLC) | |
| Storage | Store at -20°C |
Mechanism of Inaction: A Tale of Two Diastereomers
The dTAGV-1 molecule is designed with three key components: a ligand that binds to the FKBP12F36V tag, a ligand that recruits the VHL E3 ligase, and a linker connecting these two moieties. The binding of dTAGV-1 to both the FKBP12F36V-tagged protein and VHL brings them into close proximity, facilitating the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.
This compound, due to its specific stereochemistry, is unable to productively engage with the VHL E3 ligase complex. While it can still bind to the FKBP12F36V tag, the absence of VHL recruitment prevents the formation of the critical ternary complex (Target Protein-dTAGV-1-NEG-VHL). Consequently, the ubiquitination and subsequent degradation of the target protein do not occur. This precise lack of activity is what makes this compound an exemplary negative control.
References
The Principle of dTAG System Negative Controls: An In-depth Technical Guide
The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of a protein of interest (POI). This technology relies on the fusion of a target protein with the mutant FKBP12(F36V) protein tag. A heterobifunctional dTAG molecule then recruits an E3 ubiquitin ligase to the FKBP12(F36V)-tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome. The specificity and temporal control afforded by the dTAG system make it an invaluable tool for target validation and studying the acute consequences of protein loss in cells and in vivo.[1][2][3]
Robust experimental design is critical to unequivocally attribute observed phenotypes to the degradation of the target protein. Negative controls are therefore an indispensable component of any dTAG experiment, allowing researchers to distinguish between on-target effects and potential off-target or compound-specific artifacts. This guide provides a comprehensive overview of the principles behind dTAG system negative controls, their implementation in experimental workflows, and the interpretation of resulting data.
Core Principles of dTAG Negative Controls
The primary goal of negative controls in the dTAG system is to isolate the biological consequences of the specific degradation of the FKBP12(F36V)-tagged protein of interest. This is achieved by employing control compounds and cellular systems that uncouple the various components of the dTAG mechanism. The ideal negative control experiment should demonstrate that the observed phenotype is dependent on the formation of a productive ternary complex between the dTAG molecule, the FKBP12(F36V)-tagged protein, and the E3 ligase.
There are several key types of negative controls, each addressing a different potential source of off-target effects:
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Inactive Epimer/Diastereomer Controls: These are small molecules that are structurally very similar to the active dTAG degrader but are unable to productively engage with one of the components of the ternary complex, typically the E3 ligase.[4][5] This is often achieved through a stereochemical inversion at a key binding motif. These controls are crucial for demonstrating that the observed phenotype is not due to off-target binding of the dTAG molecule to other cellular proteins.
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Parental Cell Line Control: This control utilizes the parental cell line that does not express the FKBP12(F36V)-tagged protein of interest. By treating these cells with the active dTAG molecule, researchers can assess any non-specific toxicity or phenotypic changes caused by the compound itself, independent of the tagged protein.
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Vehicle Control (e.g., DMSO): As with any small molecule treatment, a vehicle control is essential to account for any effects of the solvent used to dissolve the dTAG molecule.
Data Presentation: Quantitative Analysis of Negative Controls
The efficacy of negative controls is best demonstrated through quantitative experiments that directly compare their effects to the active dTAG molecule. Western blotting, mass spectrometry-based proteomics, and cell viability assays are commonly employed to generate this data.
Table 1: Effect of dTAG-13 and its Negative Control on BRD4-FKBP12(F36V) Degradation
| Treatment (100 nM, 24h) | Cell Line | BRD4-FKBP12(F36V) Level (Normalized to Vehicle) |
| dTAG-13 | 293T-BRD4-FKBP12(F36V) | < 0.1 |
| dTAG-13-NEG | 293T-BRD4-FKBP12(F36V) | ~ 1.0 |
| dTAG-13 | 293T (Parental) | Not Applicable |
| Vehicle (DMSO) | 293T-BRD4-FKBP12(F36V) | 1.0 |
Data are representative and compiled based on findings from Nabet et al., Nature Chemical Biology 2018.
Table 2: Proteomic Analysis of dTAGV-1 and its Negative Control
| Treatment (500 nM, 6h) | Cell Line | Significantly Degraded Proteins (Fold Change < -2.0, p < 0.001) |
| dTAGV-1 | PATU-8902 LACZ-FKBP12(F36V) | LACZ-FKBP12(F36V) |
| dTAGV-1-NEG | PATU-8902 LACZ-FKBP12(F36V) | None |
| Vehicle (DMSO) | PATU-8902 LACZ-FKBP12(F36V) | None |
Data are representative and compiled based on findings from Nabet et al., Nature Communications 2020.
Mandatory Visualization
Caption: Mechanism of dTAG-mediated protein degradation.
References
- 1. The dTAG system for immediate and target-specific protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of the dTAG system in vivo to degrade CDK2 and CDK5 in adult mice and explore potential safety liabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.addgene.org [media.addgene.org]
- 4. [PDF] The dTAG system for immediate and target-specific protein degradation | Semantic Scholar [semanticscholar.org]
- 5. bmglabtech.com [bmglabtech.com]
dTAGV-1-NEG: A Technical Guide to the Negative Control for the dTAG System
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system represents a powerful chemical biology tool for inducing rapid and specific degradation of target proteins. This technology relies on heterobifunctional molecules that recruit a protein of interest, fused to a mutant FKBP12F36V tag, to an E3 ubiquitin ligase, thereby triggering its proteasomal degradation. Within this system, dTAGV-1 is a key molecule that recruits the von Hippel-Lindau (VHL) E3 ligase to the FKBP12F36V-tagged protein. To ensure the observed effects are specifically due to the degradation of the target protein, a robust negative control is essential. dTAGV-1-NEG serves this critical function. It is a diastereomer of dTAGV-1 that is incapable of binding to and recruiting VHL, thus preventing the degradation of the target protein.[1][2] This document provides a comprehensive technical overview of the discovery, development, and application of this compound as a negative control in the dTAG system.
Core Mechanism of the dTAGV-1 System and the Role of this compound
The dTAGV-1 system operates through the formation of a ternary complex between the FKBP12F36V-tagged target protein, the dTAGV-1 molecule, and the VHL E3 ubiquitin ligase complex.[1][2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
This compound, as the inactive diastereomer of dTAGV-1, is designed to be incapable of binding to the VHL E3 ligase. This structural difference abrogates its ability to form the ternary complex necessary for protein degradation, while ideally maintaining its ability to bind to the FKBP12F36V tag. Consequently, any cellular effects observed with dTAGV-1 but not with this compound can be confidently attributed to the degradation of the target protein.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the activity of dTAGV-1 and the inactivity of its negative control, this compound.
Table 1: Effect of dTAGV-1 and this compound on FKBP12F36V-Nluc Degradation
| Cell Line | Compound | Concentration | Duration | Outcome | Reference |
| 293FT FKBP12F36V-Nluc | dTAGV-1 | 1-10 µM | 24 h | Potent degradation of FKBP12F36V-Nluc | |
| 293FT FKBP12F36V-Nluc | This compound | 1-10 µM | 24 h | No degradation of FKBP12F36V-Nluc | |
| 293FT FKBP12WT-Nluc | dTAGV-1 | 1-10 µM | 24 h | No degradation of FKBP12WT-Nluc | |
| 293FT FKBP12WT-Nluc | This compound | 1-10 µM | 24 h | No degradation of FKBP12WT-Nluc |
Table 2: Effect of dTAGV-1 and this compound on KRASG12V Degradation and Cell Proliferation
| Cell Line | Compound | Concentration | Duration | Outcome | Reference |
| PATU-8902 FKBP12F36V-KRASG12V | dTAGV-1 | 500 nM | 24 h | Rapid degradation of KRASG12V protein | |
| PATU-8902 FKBP12F36V-KRASG12V | This compound | 500 nM | 24 h | No degradation of KRASG12V protein | |
| PATU-8902 FKBP12F36V-KRASG12V; KRAS-/- | dTAGV-1 | Not Specified | 120 h | Diminished cell proliferation in 3D-spheroid cultures | |
| PATU-8902 LACZ-FKBP12F36V | This compound | Not Specified | 120 h | No effect on cell proliferation in 3D-spheroid cultures |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further development.
Cell Culture and Transfection
-
Cell Lines: 293FT cells were used for the dual-luciferase assays, and PATU-8902 pancreatic ductal adenocarcinoma cells were used for KRASG12V degradation and proliferation studies.
-
Genetic Modification: Cells were engineered to express FKBP12F36V fused to a protein of interest (e.g., Nluc, KRASG12V, LACZ) using techniques such as lentiviral expression or CRISPR-mediated locus-specific knock-in. For VHL knockout studies, 293TVHL-/- cells were utilized.
Dual-Luciferase Reporter Assay
This assay is used to quantify the degradation of a target protein fused to NanoLuc luciferase (Nluc).
-
Cell Seeding: 293FT cells stably expressing either FKBP12WT-Nluc or FKBP12F36V-Nluc are seeded in multi-well plates.
-
Compound Treatment: Cells are treated with dTAGV-1 or this compound at the desired concentrations for a specified duration (e.g., 24 hours).
-
Lysis and Luminescence Measurement: Cells are lysed, and the luminescence from Nluc (target protein) and a co-expressed control luciferase (e.g., Firefly luciferase, Fluc) is measured.
-
Data Analysis: The ratio of Nluc to Fluc signal is calculated and normalized to a DMSO-treated control to determine the extent of target protein degradation.
Immunoblotting
Western blotting is employed to visualize the degradation of the target protein.
-
Cell Lysis: Cells are treated with dTAGV-1 or this compound for the indicated time course and then lysed in an appropriate buffer.
-
Protein Quantification: Protein concentration in the lysates is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., KRASG12V) or the FKBP12F36V tag. A loading control antibody (e.g., β-actin, GAPDH) is also used.
-
Detection: After incubation with a secondary antibody conjugated to an enzyme (e.g., HRP), the protein bands are visualized using a chemiluminescent substrate.
Mass Spectrometry-Based Proteomics
This technique provides an unbiased and global view of protein degradation.
-
Sample Preparation: PATU-8902 LACZ-FKBP12F36V cells are treated with 500 nM dTAGV-1 or this compound for a defined period (e.g., 4 hours).
-
Protein Digestion: Cell lysates are processed, and proteins are digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify proteins.
-
Data Analysis: The abundance of each protein in the dTAGV-1 or this compound treated samples is compared to a DMSO control. Significantly degraded proteins are identified based on fold change and statistical significance (e.g., p-value < 0.001, FDR q < 0.05). Multiplexed quantitative proteomics revealed that upon treatment with 500 nM dTAGV-1, LACZ-FKBP12F36V was the only protein significantly degraded in the proteome. No significantly degraded targets were observed with this compound treatment.
Cell Proliferation Assay (3D Spheroid Culture)
This assay assesses the functional consequence of target protein degradation on cell growth.
-
Spheroid Formation: PATU-8902 cells are cultured in ultra-low attachment plates to promote the formation of 3D spheroids.
-
Compound Treatment: Spheroids are treated with dTAGV-1 or this compound for an extended period (e.g., 120 hours).
-
Viability Measurement: Cell viability is assessed using a suitable method, such as a CellTiter-Glo assay, which measures ATP levels.
-
Data Analysis: The results are normalized to DMSO-treated controls to determine the anti-proliferative effect.
Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed.
Caption: Mechanism of dTAGV-1 mediated degradation and the inhibitory role of this compound.
Caption: General experimental workflow for evaluating dTAGV-1 and this compound.
Conclusion
This compound is an indispensable tool for the rigorous application of the dTAGV-1 system. As a diastereomer of dTAGV-1 that does not recruit the VHL E3 ligase, it provides a robust negative control to ensure that observed phenotypes are a direct consequence of target protein degradation. The data and protocols summarized in this guide underscore the selectivity and utility of the dTAGV-1/dTAGV-1-NEG pair for target validation and the elucidation of protein function in a wide range of biological contexts. This system offers temporal advantages over genetic approaches and enhanced selectivity compared to small molecule inhibitors, making it a valuable asset for both basic research and drug development.
References
The Cornerstone of Control: A Technical Guide to the Importance of Inactive Diastereomers in Degrader Research
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) utilizing Proteolysis Targeting Chimeras (PROTACs) has opened new frontiers in therapeutic intervention. These heterobifunctional molecules offer a catalytic mechanism to eliminate disease-causing proteins by hijacking the cell's ubiquitin-proteasome system.[] However, the complexity of this process necessitates rigorous validation to ensure that the observed protein degradation is a direct result of the intended mechanism. A critical, yet often underemphasized, component of this validation is the use of inactive diastereomers as negative controls. This guide provides an in-depth exploration of the role of inactive diastereomers in degrader research, complete with quantitative data, detailed experimental protocols, and visualizations to underscore their importance.
The Rationale for Inactive Diastereomers
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. An inactive diastereomer is a stereoisomer of the active PROTAC that, due to a change in the three-dimensional arrangement of its atoms at a single chiral center, is unable to effectively bind to the E3 ligase.[] This subtle structural modification renders the molecule incapable of forming a productive ternary complex, and thus, it should not induce degradation of the target protein.
The inclusion of an inactive diastereomer in experimental workflows is paramount for several reasons:
-
Mechanism of Action Validation: By demonstrating that a structurally near-identical but functionally inert molecule does not induce protein degradation, researchers can confidently attribute the activity of the parent PROTAC to its ability to recruit the E3 ligase. This helps to rule out alternative mechanisms of protein depletion, such as transcriptional repression or off-target effects unrelated to the PROTAC pathway.[2]
-
Structure-Activity Relationship (SAR) Elucidation: The stark contrast in activity between two diastereomers provides invaluable information about the specific stereochemical requirements for E3 ligase binding and ternary complex formation. This knowledge is crucial for the rational design and optimization of more potent and selective degraders.
-
Assessment of Off-Target Effects: If both the active PROTAC and its inactive diastereomer produce a similar biological phenotype unrelated to the degradation of the primary target, it suggests that this effect is independent of the intended degradation pathway and may be due to off-target binding of the shared pharmacophore.
Quantitative Comparison of Active and Inactive Diastereomers
The difference in activity between an active PROTAC and its inactive diastereomer can be quantified through various in vitro and cellular assays. The following tables summarize key data from published studies, highlighting the dramatic loss of degradation activity and E3 ligase binding associated with a change in stereochemistry.
| PROTAC Pair | Target | E3 Ligase | Cell Line | DC50 (nM) | Reference |
| ARV-771 (Active) | BRD2/3/4 | VHL | 22Rv1 | < 5 | [3][4] |
| ARV-766 (Inactive) | BRD2/3/4 | VHL | 22Rv1 | Inactive |
| PROTAC Pair | Measurement | IC50 (nM) | Reference |
| ARV-771 (Active) | c-MYC depletion | < 1 | |
| ARV-766 (Inactive) | c-MYC depletion | > 1000 |
Visualizing the Core Concepts
To further elucidate the principles discussed, the following diagrams, generated using the Graphviz DOT language, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action for active vs. inactive PROTAC diastereomers.
Caption: Experimental workflow for PROTAC validation using an inactive diastereomer.
Caption: Distinguishing on-target from off-target effects.
Experimental Protocols
The following section provides detailed methodologies for key experiments cited in this guide.
Cellular Protein Degradation Assay (Western Blot)
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC and its inactive diastereomer.
a. Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere overnight.
-
Treat cells with a dose-response of the active PROTAC and the inactive diastereomer. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time course (e.g., 2, 4, 8, 16, and 24 hours) at 37°C.
b. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
c. Western Blot Analysis:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
CRBN/VHL Binding Assay (AlphaLISA)
This protocol describes a proximity-based assay to measure the binding of a PROTAC to the E3 ligase component.
a. Reagent Preparation:
-
Prepare a dilution series of the active PROTAC and the inactive diastereomer in the appropriate assay buffer.
-
Prepare solutions of the tagged E3 ligase complex (e.g., His-tagged CRBN/DDB1) and a biotinylated ligand that binds to the same site as the PROTAC's E3 ligase-binding moiety.
b. Assay Procedure:
-
In a 384-well microplate, add the E3 ligase complex, the biotinylated ligand, and the PROTAC dilutions.
-
Incubate at room temperature for 1 hour to allow for binding competition.
-
Add streptavidin-coated donor beads and anti-tag acceptor beads.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-capable plate reader.
c. Data Analysis:
-
The signal will be inversely proportional to the binding of the PROTAC to the E3 ligase.
-
Plot the AlphaLISA signal against the PROTAC concentration and fit the data to a suitable competition binding model to determine the IC50 value.
Ternary Complex Formation Assay (Co-Immunoprecipitation)
This protocol details the steps to demonstrate the formation of the POI-PROTAC-E3 ligase ternary complex in cells.
a. Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein.
-
Treat the cells with the active PROTAC, the inactive diastereomer, or a vehicle control for 4-6 hours.
-
Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
b. Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or a control IgG overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads extensively with lysis buffer.
c. Western Blot Analysis:
-
Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.
-
Analyze the eluates by Western blotting using antibodies against the target protein and the E3 ligase. The presence of the target protein in the E3 ligase immunoprecipitate from cells treated with the active PROTAC, but not the inactive diastereomer or vehicle control, confirms the formation of the ternary complex.
Conclusion
The use of inactive diastereomers as negative controls is an indispensable component of rigorous PROTAC development. By providing a clear and unambiguous means to validate the mechanism of action, elucidate structure-activity relationships, and assess off-target effects, these molecules serve as the cornerstone of control in degrader research. The experimental protocols and data presented in this guide underscore the critical importance of incorporating inactive diastereomers into every stage of the PROTAC discovery and validation pipeline, ensuring the development of robust and specific next-generation therapeutics.
References
Distinguishing On-Target from Off-Target Effects of Targeted Protein Degradation: A Technical Guide to Using dTAGV-1 and its Negative Control, dTAGV-1-NEG
For Researchers, Scientists, and Drug Development Professionals
Abstract
Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality and research tool for selectively eliminating proteins of interest. A key challenge in the development and application of TPD is the definitive attribution of observed phenotypes to the degradation of the intended target, as opposed to off-target effects of the degrader molecule. The dTAG (degradation tag) system, utilizing the VHL-recruiting degrader dTAGV-1, offers a robust platform for inducible and specific protein degradation. Crucially, the system includes a structurally similar but functionally inactive negative control, dTAGV-1-NEG. This technical guide provides an in-depth overview of the principles and methodologies for employing dTAGV-1 and this compound to rigorously dissect on-target versus off-target effects in preclinical research and drug development.
Introduction to the dTAGV-1 System
The dTAG technology is a chemical biology platform that enables the rapid and selective degradation of a protein of interest (POI). This is achieved by fusing the POI with a mutant FKBP12F36V tag. The dTAGV-1 molecule is a heterobifunctional degrader comprising a ligand that specifically binds to the FKBP12F36V tag and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding induces the formation of a ternary complex between the FKBP12F36V-tagged POI and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3][4]
To ensure that the observed biological consequences are a direct result of the degradation of the target protein, a critical negative control, this compound, is employed. This compound is a diastereomer of dTAGV-1 that retains the ability to bind to the FKBP12F36V tag but is incapable of recruiting the VHL E3 ligase.[1] Consequently, this compound does not induce the degradation of the target protein. By comparing the effects of dTAGV-1 and this compound, researchers can confidently attribute any observed phenotypes to the specific degradation of the target protein, thereby distinguishing on-target from off-target effects.
Core Principles of On-Target vs. Off-Target Validation
The fundamental principle behind using dTAGV-1 and this compound for on-target validation lies in the differential activity of the two compounds.
-
On-target effects are defined as the biological consequences resulting directly from the degradation of the intended FKBP12F36V-tagged protein. These effects should be observed upon treatment with dTAGV-1 but not with this compound.
-
Off-target effects are any biological responses caused by the degrader molecule that are independent of the degradation of the target protein. These effects would manifest with both dTAGV-1 and this compound treatment, or with this compound alone.
By conducting parallel experiments with both compounds, researchers can subtract the off-target "noise" and isolate the true on-target "signal."
Experimental Design and Workflow
A typical experimental workflow to investigate on-target versus off-target effects using the dTAGV-1 system involves several key stages:
Quantitative Data Summary
The following tables summarize quantitative data from various studies that have utilized the dTAGV-1 and this compound system. These tables are intended to provide a reference for typical experimental parameters.
Table 1: In Vitro Degradation of Target Proteins
| Cell Line | Target Protein | dTAGV-1 Conc. | This compound Conc. | Treatment Time | % Degradation (dTAGV-1) | % Degradation (this compound) | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 1-10 µM | 24 h | Potent | No effect | |
| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 500 nM | 4 h | Significant | No effect | |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 500 nM | 1-24 h | Rapid | No effect | |
| EWS502 | FKBP12F36V-EWS/FLI | 1 µM | 1 µM | 24 h | Pronounced | No effect | |
| EWS502 | FKBP12F36V-GFP | 1 µM | 1 µM | 24 h | Effective | No effect |
Table 2: In Vitro Phenotypic Effects
| Cell Line | Target Protein | dTAGV-1 Conc. | This compound Conc. | Treatment Time | Phenotypic Effect (dTAGV-1) | Phenotypic Effect (this compound) | Reference |
| EWS502 | FKBP12F36V-EWS/FLI | 1 µM | 1 µM | Longer time-points | Potent antiproliferative effects | Absent | |
| PATU-8902 | FKBP12F36V-KRASG12V | Not specified | Not specified | 120 h | Diminished cell proliferation | No effect |
Detailed Experimental Protocols
Cell Culture
-
293FT Cells: Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-Glutamine.
-
PATU-8902 Cells: Culture in DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
EWS502 Cells: Grow in RPMI-1640 medium supplemented with 15% FBS and 1% Penicillin-Streptomycin.
All cell lines should be maintained in a humidified incubator at 37°C with 5% CO2.
Preparation of dTAGV-1 and this compound Stock Solutions
-
Dissolve dTAGV-1 and this compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquot the stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C.
-
On the day of the experiment, thaw an aliquot and prepare the final working concentrations by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all experimental conditions (including the vehicle control) and is typically ≤ 0.1%.
Luciferase-Based Protein Degradation Assay
This assay is suitable for target proteins fused to a luciferase reporter, such as NanoLuc® (Nluc).
-
Cell Seeding: Seed cells expressing the FKBP12F36V-luciferase fusion protein into a 96-well or 384-well white, clear-bottom plate at a density that will result in 70-80% confluency on the day of the assay.
-
Compound Treatment: The following day, treat the cells with serial dilutions of dTAGV-1, this compound, or vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.
-
Lysis and Luminescence Measurement:
-
Equilibrate the plate and luciferase assay reagents to room temperature.
-
Add a lytic luciferase substrate (e.g., Nano-Glo® Luciferase Assay Reagent) to each well.
-
Incubate for the manufacturer-recommended time to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings of treated wells to the vehicle control wells.
-
Plot the normalized luminescence as a function of compound concentration to determine the degradation concentration 50 (DC50) for dTAGV-1.
-
Immunoblotting for Protein Degradation
-
Cell Seeding and Treatment: Seed cells in 6-well or 12-well plates. The next day, treat with dTAGV-1, this compound, or vehicle control at the desired concentrations and for the specified time points.
-
Cell Lysis:
-
Wash the cells once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to the target protein or the FKBP12F36V tag overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the target protein signal to the loading control.
Cell Viability/Anti-Proliferation Assay
-
Cell Seeding: Seed cells in a 96-well plate at a low density.
-
Compound Treatment: Treat the cells with a range of concentrations of dTAGV-1, this compound, or vehicle control.
-
Incubation: Incubate the plates for an extended period (e.g., 72-120 hours).
-
Viability Measurement: Assess cell viability using a commercially available kit, such as those based on ATP measurement (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTS or WST-1 assays), according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the viability readings of treated wells to the vehicle control wells.
-
Plot the normalized viability as a function of compound concentration to determine the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50).
-
Quantitative Mass Spectrometry-Based Proteomics
For a global and unbiased assessment of on-target and off-target effects, quantitative proteomics can be employed.
-
Sample Preparation: Treat cells with dTAGV-1, this compound, or vehicle control. Harvest and lyse the cells, and quantify the protein content.
-
Protein Digestion and Peptide Labeling: Digest the proteins into peptides (e.g., with trypsin). For multiplexed analysis, label the peptides from different conditions with tandem mass tags (TMT) or other isobaric labels.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Analyze the labeled peptide mixture by LC-MS/MS.
-
Data Analysis:
-
Use specialized software to identify and quantify the proteins from the MS/MS data.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with dTAGV-1 compared to this compound and the vehicle control.
-
An on-target effect is confirmed if the FKBP12F36V-tagged protein is the most significantly downregulated protein in the dTAGV-1 treated sample.
-
Signaling Pathways and Logical Relationships
The dTAGV-1 system operates through the hijacking of the cellular ubiquitin-proteasome system. The following diagrams illustrate the key molecular events and the logical framework for data interpretation.
Conclusion
The dTAGV-1 system, with its dedicated negative control this compound, provides a powerful and rigorous framework for dissecting the on-target and off-target effects of targeted protein degradation. By carefully designing experiments that include both the active degrader and the inactive control, researchers can confidently attribute observed biological phenomena to the degradation of the intended target. This level of rigor is essential for the validation of novel drug targets, the elucidation of protein function, and the overall advancement of targeted protein degradation as a therapeutic strategy. The methodologies and data presented in this guide offer a comprehensive resource for scientists and researchers seeking to effectively implement the dTAGV-1 system in their work.
References
- 1. Leibniz Institute DSMZ: Details [dsmz.de]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The EWS/FLI Oncogene Drives Changes in Cellular Morphology, Adhesion, and Migration in Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the dTAGV-1/dTAGV-1-NEG Pair for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the dTAGV-1/dTAGV-1-NEG system, a powerful chemical biology tool for inducing rapid and selective degradation of target proteins. We will delve into the core mechanism, present key quantitative data, and provide detailed experimental protocols to facilitate its application in your research.
Introduction to the dTAG System
The degradation tag (dTAG) technology offers temporal control over protein levels, overcoming some limitations of genetic approaches like CRISPR/Cas9 or RNAi. The system is a two-component platform requiring:
-
A protein of interest (POI) tagged with the mutant FKBP12F36V protein. This can be achieved through various genetic engineering techniques, including CRISPR/Cas9-mediated knock-in or transgene expression.
-
A heterobifunctional dTAG molecule. This small molecule acts as a degrader, bridging the FKBP12F36V-tagged protein to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery.
The dTAGV-1/dTAGV-1-NEG Pair: A VHL-Recruiting System
dTAGV-1 is a second-generation dTAG molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This provides an alternative to the first-generation CRBN-recruiting dTAG molecules (e.g., dTAG-13), which is particularly useful for degrading proteins that may be resistant to CRBN-mediated degradation.[1][2]
dTAGV-1 is composed of three key moieties: a ligand selective for the F36V single-point mutated FKBP12, a linker, and a VHL-binding ligand. By binding simultaneously to the FKBP12F36V-tagged protein and VHL, dTAGV-1 induces the formation of a ternary complex. This proximity leads to the polyubiquitination of the target protein and its subsequent degradation by the proteasome.
dTAGV-1-NEG is a diastereomer of dTAGV-1 and serves as a crucial negative control. Due to its stereochemistry, this compound is unable to bind to VHL, and therefore does not induce the degradation of FKBP12F36V-tagged proteins. This allows researchers to distinguish between the specific effects of protein degradation and any potential off-target effects of the small molecule itself.
Mechanism of Action
The signaling pathway for dTAGV-1-mediated protein degradation is illustrated below:
References
A Technical Guide to dTAGV-1 and the Critical Role of its Negative Control, dTAGV-1-NEG
Audience: Researchers, scientists, and drug development professionals.
This guide provides an in-depth overview of the theoretical and practical basis for utilizing the dTAGV-1 system for targeted protein degradation, with a specific focus on the indispensable role of its negative control, dTAGV-1-NEG.
Introduction to the dTAG System for Targeted Protein Degradation
The degradation tag (dTAG) system is a powerful chemical biology tool for inducing the rapid, selective, and reversible degradation of a specific protein of interest (POI).[1][2] This technology overcomes many limitations of traditional genetic perturbation methods, such as the long timescales required for RNAi or CRISPR-mediated knockout.[2] The dTAG system operates through the use of two key components:
-
A Tagged Protein of Interest: The target protein is genetically fused with a small "degradation tag," the F36V mutant of the FKBP12 protein (FKBP12F36V).[1] This single amino acid mutation creates a specific binding pocket for the dTAG molecule that is not present in the wild-type FKBP12 protein, ensuring high selectivity. This fusion protein can be generated through transgene expression or, more precisely, via CRISPR/Cas9-mediated knock-in at the endogenous genetic locus.
-
A Heterobifunctional Degrader Molecule: A cell-permeable small molecule, known as a degrader, acts as a molecular bridge. For the VHL-based dTAG system, the degrader of choice is dTAGV-1 . This molecule is heterobifunctional, meaning it has two distinct ends: one that selectively binds to the FKBP12F36V tag and another that recruits an E3 ubiquitin ligase.
Mechanism of Action: dTAGV-1
The mechanism of dTAGV-1-induced degradation is a hijacking of the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
-
Ternary Complex Formation: dTAGV-1 enters the cell and simultaneously binds to the FKBP12F36V tag on the POI and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. This brings the target protein into close proximity with the E3 ligase, forming a key structure known as the ternary complex (POI-dTAGV-1-VHL).
-
Polyubiquitination: Once the ternary complex is formed, the VHL E3 ligase catalyzes the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The chain of ubiquitin molecules acts as a signal for the cell's proteasome, which recognizes the tagged protein and degrades it into small peptides. The dTAGV-1 molecule is then released and can act catalytically to induce the degradation of another POI molecule.
Caption: The dTAGV-1 signaling pathway for targeted protein degradation.
The Theoretical Basis for Using this compound
In any experiment involving a chemical probe, it is essential to demonstrate that the observed biological effect is a direct result of the intended mechanism of action. A negative control is an indispensable tool for this purpose. It helps to rule out alternative explanations, such as off-target effects, general compound toxicity, or artifacts of the experimental system.
For the dTAG system, the ideal negative control must be structurally as similar as possible to the active degrader but lack the key function required for degradation. This is precisely the role of This compound .
This compound is a diastereomer of dTAGV-1. This means it has the same molecular formula and connectivity of atoms but differs in the three-dimensional arrangement at one or more stereocenters. Critically, this specific structural alteration in this compound abrogates its ability to bind to the VHL E3 ligase.
Therefore, the theoretical basis for using this compound is as follows:
-
It CAN bind the FKBP12F36V tag: Like dTAGV-1, it retains the moiety that recognizes the tagged protein. This controls for any biological effects that might arise simply from a ligand binding to the POI.
-
It CANNOT bind the VHL E3 Ligase: This is the crucial difference. Because it cannot recruit VHL, it cannot form the ternary complex.
-
It CANNOT induce degradation: Without ternary complex formation, the POI is not ubiquitinated and is therefore not degraded by the proteasome.
By comparing the effects of dTAGV-1 with this compound in parallel experiments, researchers can confidently attribute any observed protein degradation and downstream phenotypic changes specifically to VHL-mediated proteasomal degradation, rather than some other unforeseen activity of the chemical scaffold.
Caption: Logical comparison of dTAGV-1 and this compound mechanisms.
Quantitative Data: In Vitro Efficacy and Specificity
Experimental data robustly supports the mechanism of dTAGV-1 and the inert nature of this compound. The following tables summarize key findings from foundational studies.
Table 1: Degradation of FKBP12F36V-Nluc Fusion Protein This experiment uses a NanoLuciferase (Nluc) reporter fused to FKBP12 variants to quantify degradation. A decrease in luminescence indicates degradation of the fusion protein.
| Compound | Target Cell Line | Concentration | Duration | Result | Reference |
| dTAGV-1 | 293FT FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 h | Potent, dose-dependent degradation | |
| dTAGV-1 | 293FT FKBP12WT-Nluc | 0.1 nM - 10 µM | 24 h | No degradation | |
| This compound | 293FT FKBP12F36V-Nluc | 1 µM - 10 µM | 24 h | No degradation | |
| This compound | 293FT FKBP12WT-Nluc | 1 µM - 10 µM | 24 h | No degradation |
Table 2: Degradation of Oncogenic KRASG12V and Cellular Impact This experiment tests the ability to degrade a cancer-driving protein, KRASG12V, and the resulting effect on cell growth.
| Compound | Target Cell Line | Concentration | Duration | Protein Degradation | Cell Growth | Reference |
| dTAGV-1 | PATU-8902 FKBP12F36V-KRASG12V | 500 nM | 24 h | Yes | Diminished proliferation | |
| This compound | PATU-8902 FKBP12F36V-KRASG12V | 500 nM | 24 h | No | No effect on proliferation |
Table 3: Degradation of Oncogenic EWS/FLI and Cellular Impact This experiment targets the Ewing sarcoma driver fusion protein EWS/FLI.
| Compound | Target Cell Line | Concentration | Duration | Protein Degradation | Cell Growth | Reference |
| dTAGV-1 | EWS502 FKBP12F36V-EWS/FLI | 1 µM | 24 h | Yes | Potent antiproliferative effects | |
| This compound | EWS502 FKBP12F36V-EWS/FLI | 1 µM | 24 h | No | No effect on proliferation |
Experimental Protocols
The following are generalized protocols for key experiments used to validate the dTAGV-1 system.
Protocol 1: Western Blotting for Protein Degradation
This method is used to visually confirm the loss of the target protein.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T, PATU-8902 engineered to express the FKBP12F36V-tagged POI) and allow them to adhere. Treat cells with DMSO (vehicle control), dTAGV-1, or this compound at the desired final concentration (e.g., 500 nM) for a specified time course (e.g., 0, 2, 4, 8, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or the tag) overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Caption: A standard experimental workflow for Western blot analysis.
Protocol 2: Luciferase-Based Degradation Assay
This high-throughput method is used to quantify degradation when the POI is fused to a luciferase reporter.
-
Cell Plating: Plate cells stably expressing a dual-luciferase construct (e.g., FKBP12F36V-Nluc as the reporter and Firefly luciferase as an internal control) in multi-well plates (e.g., 96- or 384-well).
-
Compound Addition: Add dTAGV-1, this compound, or DMSO control across a range of concentrations.
-
Incubation: Incubate the plate for the desired duration (e.g., 24 hours) at 37°C.
-
Luminescence Reading: Use a dual-luciferase reporter assay system. First, add the reagent to lyse the cells and measure the Firefly luciferase signal (internal control). Then, add the second reagent to quench the Firefly signal and measure the NanoLuciferase signal (reporter).
-
Data Analysis: For each well, calculate the ratio of Nluc to Fluc luminescence. Normalize this ratio to the average of the DMSO-treated control wells to determine the percentage of remaining protein.
Protocol 3: Cell Viability Assay
This assay measures the functional consequence of degrading a protein essential for cell survival.
-
Cell Plating: Seed cells in multi-well plates at a low density. Allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dilution series of dTAGV-1, this compound, or DMSO.
-
Incubation: Incubate the cells for a period relevant to proliferation, typically 48-72 hours.
-
Viability Measurement: Add a reagent such as CellTiter-Glo®, which measures cellular ATP levels as an indicator of metabolic activity and cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to DMSO controls to determine the relative cell viability at each compound concentration.
Conclusion
The dTAGV-1 system is a premier tool for the acute and specific degradation of target proteins, enabling precise investigation of protein function. The theoretical foundation for its use relies on the principles of induced proximity to co-opt the cell's ubiquitin-proteasome system. Central to the validation of any data generated with this system is the proper use of its negative control, this compound. As a diastereomer incapable of binding VHL, this compound allows researchers to definitively conclude that the degradation and any observed downstream phenotypes are the specific result of VHL-mediated ubiquitination, thereby ensuring the accuracy and reliability of their experimental findings.
References
Methodological & Application
dTAGV-1-NEG Protocol for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The dTAGV-1 system represents a powerful chemical biology tool for inducing rapid and specific degradation of target proteins in cell culture and in vivo models. This technology utilizes the heterobifunctional molecule dTAGV-1, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a protein of interest (POI) that has been endogenously tagged with the mutant FKBP12F36V protein.[1][2][3] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the fusion protein. The dTAGV-1-NEG molecule serves as a crucial negative control in these experiments. As a diastereomer of dTAGV-1, it is incapable of binding to VHL, and therefore does not induce degradation of the tagged protein, allowing researchers to distinguish between specific degradation-mediated effects and off-target or compound-specific effects.[2][4]
These application notes provide an overview of the this compound protocol, including key experimental considerations, detailed protocols for common cell culture-based assays, and representative data to guide researchers in their experimental design and data interpretation.
Mechanism of Action
The dTAGV-1 system operates through the principles of targeted protein degradation. The dTAGV-1 molecule is a proteolysis-targeting chimera (PROTAC) that simultaneously binds to the FKBP12F36V tag on the target protein and the VHL E3 ubiquitin ligase. This brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The this compound, lacking the ability to recruit VHL, does not facilitate this process, making it an ideal negative control.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies using the dTAGV-1 system. These values can serve as a reference for expected outcomes.
Table 1: In Vitro Degradation of FKBP12F36V-tagged Proteins
| Cell Line | Target Protein | dTAGV-1 Concentration | Time (hours) | % Degradation | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | 24 | Potent Degradation | |
| PATU-8902 | LACZ-FKBP12F36V | 500 nM | 4 | >50% | |
| EWS502 | FKBP12F36V-EWS/FLI | 1 µM | 24 | Significant | |
| PATU-8902 | FKBP12F36V-KRASG12V | 500 nM | 24 | Significant |
Table 2: In Vivo Degradation of FKBP12F36V-Nluc in Mice
| Administration Route | dTAGV-1 Dose | Time Post-Administration | % Reduction in Bioluminescent Signal | Reference |
| Intraperitoneal (i.p.) | 35 mg/kg (daily for 3 days) | 4 hours after first dose | Significant | |
| Intraperitoneal (i.p.) | 35 mg/kg (daily for 3 days) | 28 hours after final dose | Degradation still evident |
Experimental Protocols
A typical experimental workflow for a cell culture-based dTAGV-1 experiment involves cell line generation, compound treatment, and downstream analysis.
References
Application Notes and Protocols for In Vivo Use of dTAGV-1 and dTAGV-1-NEG
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of dTAGV-1, a second-generation, in vivo-compatible degrader molecule, and its corresponding negative control, dTAGV-1-NEG. The dTAG system allows for rapid and specific degradation of FKBP12F36V-tagged proteins, offering a powerful tool for target validation and functional genomics in animal models.
Introduction
The degradation tag (dTAG) system is a chemical biology platform for targeted protein degradation.[1][2] It utilizes heterobifunctional molecules to induce proximity between a protein of interest (POI) tagged with a mutant FKBP12F36V domain and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. dTAGV-1 is a potent and selective VHL-recruiting dTAG molecule with improved pharmacokinetic and pharmacodynamic properties, making it suitable for in vivo applications.[1][3] this compound serves as a crucial negative control; it is a diastereomer of dTAGV-1 that cannot bind to VHL, thus preventing the degradation of the target protein.[3] This allows researchers to confirm that the observed phenotypes are a direct result of the degradation of the FKBP12F36V-tagged protein.
Mechanism of Action
The dTAGV-1 molecule is composed of three key components: a ligand that selectively binds to the mutant FKBP12F36V tag on the protein of interest, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, and a linker that connects these two ligands. Upon administration, dTAGV-1 forms a ternary complex between the FKBP12F36V-tagged protein and the VHL E3 ligase complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. In contrast, this compound, which lacks the ability to recruit VHL, does not induce degradation, thereby serving as an essential experimental control.
Figure 1: Mechanism of dTAGV-1 and the role of this compound.
Quantitative Data Summary
The following tables summarize key quantitative data for dTAGV-1 from in vivo studies.
Table 1: Pharmacokinetic Parameters of dTAGV-1 in Mice
| Parameter | 2 mg/kg (i.v.) | 2 mg/kg (i.p.) | 10 mg/kg (i.p.) |
| Half-life (T1/2) | 3.02 h | 3.64 h | 4.43 h |
| Cmax | 7780 ng/mL | 595 ng/mL | 2123 ng/mL |
| AUCinf | 3329 hng/mL | 3136 hng/mL | 18517 h*ng/mL |
| Data sourced from studies in 8-week-old immunocompromised female mice. |
Table 2: In Vivo Degradation Efficacy of dTAGV-1
| Target Protein | Animal Model | Dose and Administration | Time to Onset of Degradation | Duration of Degradation |
| Luciferase-FKBP12F36V | Immunocompromised female mice with MV4;11 luc-FKBP12F36V cells | 35 mg/kg, i.p., once daily for 3-4 days | 4 hours after first administration | Evident 28 hours after final administration |
| FKBP12F36V-KRASG12V | Mice with PATU-8902 FKBP12F36V-KRASG12V xenografts | Not specified | Rapid degradation observed | Not specified |
| NelfbdTAG | Pregnant female mice (for embryonic studies) | 35 mg/kg, i.p., single dose | 4 hours post-injection | Not specified |
| Data compiled from multiple in vivo studies. |
Experimental Protocols
Protocol 1: General In Vivo Administration of dTAGV-1 and this compound
This protocol provides a general guideline for the preparation and administration of dTAGV-1 and this compound in mice.
Materials:
-
dTAGV-1 or dTAGV-1 hydrochloride (suitable for in vivo use)
-
This compound
-
Vehicle (e.g., 5% NMP, 10% Solutol HS 15, 85% sterile water; or other suitable vehicle)
-
Sterile syringes and needles
-
Animal model expressing the FKBP12F36V-tagged protein of interest
Procedure:
-
Preparation of Dosing Solution:
-
It is recommended to prepare fresh dosing solutions on the day of use.
-
If using a powder form, calculate the required amount of dTAGV-1 or this compound based on the desired dose (e.g., 10-35 mg/kg) and the average weight of the animals.
-
Dissolve the compound in a small amount of a suitable solvent like DMSO first, and then add the final vehicle components. For example, a common vehicle for intraperitoneal injection is a formulation of PEG300 and Tween-80 in saline.
-
Ensure the final solution is clear. Sonication or gentle warming may aid in dissolution.
-
For the control group, prepare the vehicle solution without the dTAG molecule.
-
-
Administration:
-
The most common route of administration is intraperitoneal (i.p.) injection.
-
Administer the prepared dTAGV-1, this compound, or vehicle solution to the respective groups of animals.
-
The dosing volume should be calculated based on the animal's weight.
-
-
Monitoring and Sample Collection:
-
Monitor the animals for any adverse effects.
-
Collect tissues or blood samples at predetermined time points post-administration to assess protein degradation and downstream effects. The timing will depend on the experimental goals and the known kinetics of the target protein.
-
Protocol 2: In Vivo Bioluminescence Imaging to Monitor Protein Degradation
This protocol is for non-invasively monitoring the degradation of a luciferase-FKBP12F36V fusion protein.
Materials:
-
Mice bearing cells expressing a luciferase-FKBP12F36V fusion protein (e.g., MV4;11 luc-FKBP12F36V cells)
-
dTAGV-1 and vehicle solutions
-
D-luciferin
-
In vivo imaging system (IVIS)
Procedure:
-
Baseline Imaging:
-
On day 0, administer D-luciferin to the mice and perform bioluminescence imaging to establish a baseline signal for each animal.
-
-
Treatment and Imaging:
-
On subsequent days (e.g., days 1-3), administer dTAGV-1 or vehicle.
-
At a set time after each administration (e.g., 4 hours), administer D-luciferin and perform imaging to monitor the bioluminescent signal. A significant reduction in signal in the dTAGV-1 treated group compared to the vehicle group indicates target degradation.
-
-
Duration of Effect:
-
To assess the duration of degradation, imaging can be performed at later time points after the final dose (e.g., 28 hours).
-
Figure 2: General experimental workflow for in vivo studies.
Signaling Pathway Example: KRAS
dTAGV-1 has been used to study the effects of degrading oncogenic KRASG12V. The degradation of FKBP12F36V-KRASG12V leads to a collapse in downstream signaling pathways, such as the MAPK/ERK pathway.
Figure 3: dTAGV-1 mediated degradation of KRAS and its effect on downstream signaling.
Conclusion
The dTAGV-1 system, with the essential this compound control, provides a robust and versatile platform for the acute and specific degradation of target proteins in vivo. This enables researchers to perform rigorous target validation and to dissect the dynamic roles of proteins in complex biological processes within a whole-animal context. Careful experimental design, including appropriate controls and optimized protocols, is crucial for obtaining reliable and interpretable results.
References
Application Notes and Protocols: Determining the Optimal dTAGV-1-NEG Concentration for Western Blot Control
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing dTAGV-1-NEG as a negative control in Western blot experiments. Adherence to these protocols will ensure robust and reliable data for targeted protein degradation studies involving the dTAG system.
Introduction
The dTAG (degradation tag) technology is a powerful tool for inducing the selective degradation of a protein of interest (POI). This is achieved by fusing the POI with a mutant FKBP12F36V tag. The addition of a dTAG molecule, such as dTAGV-1, promotes the formation of a ternary complex between the FKBP12F36V-tagged protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.
This compound is the inactive diastereomer of dTAGV-1.[1][2] Due to its stereochemistry, this compound is unable to bind to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][4] Consequently, it does not induce the degradation of FKBP12F36V-tagged proteins.[3] This makes this compound an essential negative control to demonstrate that the observed protein degradation is a specific effect of dTAGV-1 and not due to off-target or non-specific effects of the compound treatment.
Recommended Concentrations for Western Blot Control
The optimal concentration of this compound for a Western blot control should ideally match the concentration of the active dTAGV-1 compound being used in the experiment. Based on published studies and manufacturer recommendations, the following concentrations have been effectively used.
| Cell Line | Target Protein | This compound Concentration | Incubation Time | Outcome |
| 293FT FKBP12F36V-Nluc | FKBP12F36V-Nluciferase | 1 - 10 µM | 24 hours | No degradation of FKBP12F36V-Nluc observed. |
| PATU-8902 FKBP12F36V-KRASG12V | FKBP12F36V-KRASG12V | 500 nM | 24 hours | Did not induce the degradation of KRASG12V protein. |
| EWS502 FKBP12F36V-EWS/FLI | FKBP12F36V-EWS/FLI | 1 µM | 24 hours | No degradation of the fusion protein was observed. |
General Recommendation: A starting concentration of 500 nM to 1 µM this compound is recommended for most cell lines and target proteins. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system, ensuring it matches the effective concentration of dTAGV-1.
Experimental Protocols
This section details the key experimental protocols for a typical Western blot experiment using this compound as a negative control.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the time of harvest.
-
Compound Preparation: Prepare stock solutions of dTAGV-1 and this compound in DMSO. A common stock concentration is 10 mM. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Treatment: On the day of the experiment, dilute the stock solutions to the desired final concentration in pre-warmed cell culture medium.
-
Experimental Group: Treat cells with the desired concentration of dTAGV-1.
-
Negative Control Group: Treat cells with the same concentration of this compound.
-
Vehicle Control Group: Treat cells with the same volume of DMSO as the experimental and negative control groups.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 1 to 24 hours).
Protein Extraction
-
Cell Lysis: After incubation, wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold RIPA lysis buffer (or a similar appropriate lysis buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.
Protein Quantification
-
Bradford or BCA Assay: Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay, according to the manufacturer's instructions.
-
Normalization: Based on the protein concentrations, normalize the volume of each lysate to ensure equal loading of protein for each sample in the subsequent steps.
Western Blotting
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., SDS-PAGE). Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (or the FKBP12F36V tag) overnight at 4°C with gentle agitation. Dilute the antibody according to the manufacturer's datasheet.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal protein loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin, or tubulin).
Visualizations
References
Preparing a dTAGV-1-NEG Stock Solution in DMSO: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the preparation of a dTAGV-1-NEG stock solution in Dimethyl Sulfoxide (DMSO). This compound serves as a crucial negative control for experiments involving the dTAGV-1 degrader, which targets FKBP12F36V fusion proteins for degradation.
Introduction
The degradation tag (dTAG) system is a powerful chemical biology tool for inducing rapid and selective degradation of target proteins. The system utilizes heterobifunctional molecules, such as dTAGV-1, to recruit a specific E3 ubiquitin ligase to a protein of interest that has been fused with a mutant FKBP12F36V tag. This targeted recruitment leads to ubiquitination and subsequent proteasomal degradation of the fusion protein.
This compound is an inactive diastereomer of dTAGV-1.[1] Due to its stereochemistry, it is unable to bind to the von Hippel-Lindau (VHL) E3 ligase.[1] Consequently, it cannot form the ternary complex required for protein degradation, making it an ideal negative control to distinguish specific degradation effects from off-target or compound-related effects in cell-based assays and in vivo studies.
Physicochemical Properties and Solubility
Proper preparation of a this compound stock solution is critical for obtaining reliable and reproducible experimental results. The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 1247.54 g/mol | [2] |
| Formula | C68H90N6O14S | [2] |
| Appearance | Solid | |
| Purity | ≥98% | [2] |
| Solubility in DMSO | Soluble to 100 mM |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-quality, anhydrous DMSO, as its hygroscopic nature can impact the solubility of the compound.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 12.48 mg of this compound (Molecular Weight: 1247.54 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder. To aid dissolution, gentle vortexing or sonication can be applied. If precipitation occurs, warming the solution to 37°C may help.
-
Verification: Ensure the solution is clear and free of any visible particulates.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to product degradation, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). For in vivo applications, it is often recommended to prepare fresh solutions on the day of use.
Stock Solution Preparation Table (for this compound, MW = 1247.54 g/mol ):
| Target Concentration | Volume for 1 mg | Volume for 5 mg |
| 1 mM | 0.8016 mL | 4.0079 mL |
| 5 mM | 0.1603 mL | 0.8016 mL |
| 10 mM | 0.0802 mL | 0.4008 mL |
Application Notes
-
Negative Control Usage: In cellular assays, this compound should be used at the same concentration as dTAGV-1 to provide a direct comparison and confirm that the observed degradation is due to the specific action of the active compound.
-
Solvent Effects: As DMSO can have effects on cells, it is essential to include a vehicle control (DMSO alone) in all experiments. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize toxicity.
-
In Vivo Studies: For animal experiments, the DMSO concentration in the final formulation should be carefully controlled. For normal mice, it is recommended to keep the DMSO concentration below 10%.
Diagrams
Caption: Mechanism of action for dTAGV-1 versus the inactive this compound control.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for dTAGV-1 in CRISPR-Edited Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dTAGV-1 system is a powerful chemical biology tool for inducing rapid and specific degradation of target proteins in CRISPR-edited cell lines. This technology offers temporal control over protein levels, surmounting some limitations of traditional genetic knockout or RNA interference methods. dTAGV-1 is a heterobifunctional small molecule, a PROteolysis TArgeting Chimera (PROTAC), that selectively recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a protein of interest (POI) that has been endogenously tagged with the mutant FKBP12F36V protein.[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the fusion protein.
These application notes provide a comprehensive overview of the use of dTAGV-1, including its mechanism of action, protocols for generating tagged cell lines, and methods for validating protein degradation and assessing its functional consequences.
Mechanism of Action
The dTAGV-1 molecule is composed of three key components: a ligand that binds to the mutant FKBP12F36V tag, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase.[2] The F36V mutation in FKBP12 creates a "bump" that is specifically recognized by a "compensated" hydrophobic moiety on the dTAGV-1 ligand, ensuring high selectivity for the tagged protein over the wild-type FKBP12.
The binding of dTAGV-1 to both the FKBP12F36V-tagged protein and VHL brings the target protein into close proximity with the E3 ligase machinery. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. A non-functional version, dTAGV-1-NEG, which cannot bind to VHL, serves as a negative control in experiments.
Caption: Mechanism of dTAGV-1-mediated protein degradation.
Data Presentation
Protein Degradation Efficiency
dTAGV-1 induces potent and rapid degradation of FKBP12F36V-tagged proteins. The efficiency of degradation can be assessed by various methods, including Western blotting and mass spectrometry.
| Target Protein | Cell Line | dTAGV-1 Conc. | Time | Degradation (%) | Measurement Method |
| FKBP12F36V-KRASG12V | LUAD murine cells | 0.5 µM | 24 h | >90% | Western Blot Quantification |
| FKBP12F36V-EWS/FLI | EWS502 | 1 µM | 6 h | Significant | Mass Spectrometry |
| LACZ-FKBP12F36V | PATU-8902 | 500 nM | 4 h | >50% | Mass Spectrometry |
| FKBP12F36V-Nluc | 293FT | 0.1 nM - 10 µM | 24 h | Potent | Luciferase Assay |
| Transcription Factor | Myeloid progenitors | 1 µM | 1 h | Complete | Not Specified |
Cellular Viability
Degradation of essential proteins or oncoproteins by dTAGV-1 can lead to a significant reduction in cell viability and proliferation.
| Target Protein | Cell Line | Assay Duration | Effect |
| FKBP12F36V-KRASG12V | PATU-8902 | 120 h | Diminished cell proliferation |
| FKBP12F36V-EWS/FLI | EWS502 | > 72 h | Potent antiproliferative effects |
| FKBP12F36V-EWS/FLI | Ewing sarcoma cells | Not Specified | Inhibits cell proliferation |
Experimental Protocols
Generation of FKBP12F36V Knock-in Cell Lines using CRISPR/Cas9
This protocol outlines the steps for endogenously tagging a protein of interest with the FKBP12F36V tag using CRISPR/Cas9-mediated homology-directed repair (HDR).
Caption: Workflow for generating FKBP12(F36V)-tagged cell lines.
Materials:
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA)
-
Donor DNA template (plasmid or single-stranded DNA) containing the FKBP12F36V sequence flanked by homology arms
-
Transfection reagent suitable for the cell line
-
Cell culture reagents
-
Antibiotic for selection (if applicable)
Protocol:
-
sgRNA Design: Design and synthesize an sgRNA that targets the genomic locus of the POI, typically near the start or stop codon for N- or C-terminal tagging, respectively. The cut site should be as close as possible to the desired insertion site.
-
Donor Template Design: Construct a donor DNA template containing the FKBP12F36V coding sequence. This sequence should be flanked by 5' and 3' homology arms (typically 80-100 bp) that match the genomic sequences upstream and downstream of the CRISPR/Cas9 cut site. A selectable marker (e.g., puromycin resistance gene) can be included for easier selection of edited cells.
-
Transfection: Co-transfect the target cells with the Cas9 nuclease, the designed sgRNA, and the donor DNA template using a suitable transfection method (e.g., lipid-based transfection, electroporation).
-
Selection and Clonal Isolation:
-
If a selection marker is used, apply the appropriate antibiotic to select for cells that have incorporated the donor template.
-
Perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.
-
-
Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones by PCR using primers flanking the insertion site to confirm the correct integration of the FKBP12F36V tag. Sequence the PCR product to verify the in-frame insertion.
-
Western Blot: Confirm the expression of the correctly sized fusion protein using an antibody against the POI or the FKBP12 tag.
-
dTAGV-1 Treatment and Protein Degradation Analysis
Materials:
-
FKBP12F36V-tagged cell line
-
dTAGV-1 and this compound (negative control)
-
DMSO (vehicle control)
-
Cell lysis buffer
-
Reagents for Western blotting or mass spectrometry
Protocol:
-
Cell Seeding: Plate the FKBP12F36V-tagged cells at an appropriate density and allow them to adhere overnight.
-
dTAGV-1 Treatment:
-
Prepare a stock solution of dTAGV-1 and this compound in DMSO.
-
Treat the cells with the desired concentration of dTAGV-1 (typically in the range of 1-500 nM). Include vehicle (DMSO) and this compound controls.
-
Incubate the cells for the desired time points (e.g., 1, 2, 4, 8, 24 hours) to assess the kinetics of degradation.
-
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the lysates.
-
Analyze the protein levels of the FKBP12F36V-tagged protein by Western blotting using an appropriate antibody.
-
For a global view of protein changes, perform quantitative proteomics analysis (e.g., TMT-based mass spectrometry).
-
Cell Viability and Proliferation Assay
Materials:
-
FKBP12F36V-tagged cell line
-
dTAGV-1 and this compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well plates
Protocol:
-
Cell Seeding: Seed the cells in a 96-well plate at a low density.
-
Treatment: Treat the cells with a range of dTAGV-1 concentrations. Include vehicle and this compound controls.
-
Incubation: Incubate the plates for a desired period (e.g., 72-120 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and measure the signal (e.g., luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the results to determine the IC50 value.
Signaling Pathway Analysis
Downstream Effects of KRASG12V Degradation
Degradation of the oncoprotein KRASG12V using the dTAGV-1 system leads to the rapid inhibition of its downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways. This results in reduced cell proliferation and survival in KRAS-driven cancer cells.
Caption: Downstream signaling of KRASG12V and its inhibition.
Downstream Effects of EWS/FLI Degradation
The EWS/FLI fusion oncoprotein is a driver of Ewing sarcoma. Its degradation via dTAGV-1 leads to the downregulation of its target genes, such as NKX2-2, and potent anti-proliferative effects.
Caption: Downstream signaling of EWS/FLI and its inhibition.
Conclusion
The dTAGV-1 system provides a robust and versatile platform for the targeted degradation of proteins in CRISPR-edited cell lines. This approach allows for the acute and reversible control of protein levels, enabling researchers to dissect the dynamic functions of proteins in various biological processes and to validate novel drug targets. The protocols and data presented here serve as a guide for the successful implementation of this technology in a research or drug development setting.
References
Application Notes and Protocols for Targeted Protein Degradation using dTAGV-1 and dTAGV-1-NEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful chemical biology tool for inducing rapid and specific degradation of a target protein of interest (POI). This technology utilizes a heterobifunctional small molecule, a "degrader," to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system—and direct it towards a specific protein. This is achieved by genetically fusing the POI with a mutant FKBP12 protein (FKBP12F36V). The dTAG molecule then acts as a bridge, bringing the FKBP12F36V-tagged protein into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation of the POI by the proteasome.
This document provides detailed application notes and protocols for the use of dTAGV-1, a potent degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and its inactive diastereomer control, dTAGV-1-NEG.
Mechanism of Action
dTAGV-1 is a heterobifunctional molecule composed of a ligand that selectively binds to the FKBP12F36V tag and a ligand that recruits the VHL E3 ubiquitin ligase complex.[1][2] Upon introduction to cells expressing an FKBP12F36V-tagged protein, dTAGV-1 facilitates the formation of a ternary complex between the fusion protein and the VHL E3 ligase. This proximity induces the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][2]
This compound serves as a crucial negative control. It is a diastereomer of dTAGV-1 that can still bind to the FKBP12F36V tag but is unable to recruit the VHL E3 ligase.[2] This property allows researchers to distinguish between the specific effects of VHL-mediated degradation and any potential off-target effects of the chemical scaffold or target engagement alone.
Data Presentation
The efficacy of dTAGV-1 is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). These values can vary depending on the target protein, cell line, and experimental conditions.
| Target Protein | Cell Line | dTAGV-1 DC50 (nM) | dTAGV-1 Dmax (%) | Treatment Time (h) | Reference |
| FKBP12F36V-Nluc | 293FT | Potent degradation observed | >90 | 24 | |
| LACZ-FKBP12F36V | PATU-8902 | Not explicitly stated, but 500 nM showed significant degradation | >90 (based on proteomics) | 4 | |
| FKBP12F36V-KRASG12V | PATU-8902 | Not explicitly stated, but rapid degradation observed | >90 (based on Western blot) | 1-24 | |
| FKBP12F36V-EWS/FLI | EWS502 | Not explicitly stated, but degradation evident | >90 (based on Western blot) | 1 | |
| FKBP12F36V-GFP | EWS502 | Not explicitly stated, but effective degradation observed | >90 (based on Western blot) | 24 |
Note: Specific DC50 and Dmax values are often not explicitly reported in the initial characterization papers. The table reflects the potent degradation observed at given concentrations and timepoints.
Experimental Protocols
A typical experimental workflow for using dTAGV-1 and this compound involves several key steps, from cell culture and treatment to downstream analysis to confirm protein degradation and assess its functional consequences.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cells expressing the FKBP12F36V-tagged protein of interest and treating them with dTAGV-1 and this compound.
Materials:
-
Cells stably expressing the FKBP12F36V-POI fusion protein
-
Complete cell culture medium
-
dTAGV-1 (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 6-well for Western blotting, 96-well for viability assays)
Procedure:
-
Cell Seeding:
-
The day before treatment, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase and approximately 70-80% confluent at the time of harvest.
-
The seeding density will need to be optimized for each cell line.
-
-
Preparation of dTAG Compounds:
-
Thaw the dTAGV-1 and this compound stock solutions.
-
Prepare serial dilutions of dTAGV-1 in complete cell culture medium to achieve the desired final concentrations for a dose-response experiment (e.g., 1 nM to 10 µM).
-
Prepare a working solution of this compound at a concentration corresponding to the highest or most effective dose of dTAGV-1 used.
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest concentration dTAG treatment.
-
-
Cell Treatment:
-
Carefully remove the existing media from the cells.
-
Add the media containing the appropriate concentrations of dTAGV-1, this compound, or DMSO to the respective wells.
-
Incubate the cells for the desired period (e.g., 1, 4, 8, or 24 hours). The optimal treatment time should be determined empirically for each target protein.
-
Protocol 2: Western Blotting for Protein Degradation
This protocol details the steps for assessing the degradation of the FKBP12F36V-tagged protein by Western blotting.
Materials:
-
Treated cells from Protocol 1
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (or other suitable lysis buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or the FKBP12 tag
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
After treatment, place the multi-well plate on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to quantify protein degradation relative to the loading control and the vehicle-treated sample.
-
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol describes how to assess the functional consequences of target protein degradation on cell viability.
Materials:
-
Treated cells in a 96-well opaque plate from Protocol 1
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)
-
Luminometer
Procedure:
-
Assay Preparation:
-
Equilibrate the 96-well plate with the treated cells to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
-
Lysis and Luminescence Measurement:
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of cell culture medium in the well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the luminescence values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Conclusion
dTAGV-1 and its negative control, this compound, are invaluable tools for the targeted degradation of proteins of interest. By following the detailed protocols provided in these application notes, researchers can effectively induce and validate protein degradation and investigate the downstream functional consequences. The ability to rapidly and specifically remove a protein of interest provides a powerful approach for target validation in drug discovery and for dissecting complex biological pathways.
References
Application Notes and Protocols for Validating FKBP12F36V Tag Specificity using dTAGV-1 and dTAGV-1-NEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) technology offers a powerful strategy for rapid, selective, and reversible degradation of target proteins. This system utilizes a small molecule degrader to induce the proteasomal degradation of a protein of interest that has been endogenously tagged with a mutated FKBP12 protein, specifically the F36V variant (FKBP12F36V). The dTAGV-1 molecule is a highly selective, second-generation degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein, leading to its ubiquitination and subsequent degradation.[1][2][3][4][5] To ensure the observed degradation is specific to the dTAGV-1-mediated mechanism and not due to off-target effects of the compound, a negative control, dTAGV-1-NEG, is utilized. This compound is a diastereomer of dTAGV-1 that is incapable of binding to VHL, and therefore does not induce degradation.
These application notes provide detailed protocols for utilizing dTAGV-1 and this compound to validate the specific degradation of FKBP12F36V-tagged proteins.
Principle of the dTAGV-1 System
The dTAGV-1 system is a chemically induced protein degradation platform. It relies on a heterobifunctional molecule, dTAGV-1, which simultaneously binds to the FKBP12F36V tag on a protein of interest and the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for destruction by the proteasome. The F36V mutation in FKBP12 creates a pocket that allows for selective binding of dTAGV-1, while having minimal affinity for the wild-type FKBP12 protein, thus ensuring high specificity.
Key Components:
-
FKBP12F36V Tag: A 12-kDa protein tag engineered with a single point mutation (F36V) that is fused to the protein of interest through genetic modification (e.g., CRISPR/Cas9 knock-in or lentiviral expression).
-
dTAGV-1: A cell-permeable small molecule that selectively binds to FKBP12F36V and recruits the VHL E3 ligase.
-
This compound: An inactive diastereomer of dTAGV-1 used as a negative control to verify that the observed effects are due to VHL-mediated degradation.
Core Applications
-
Target Validation: Rapidly assess the functional consequences of depleting a specific protein.
-
Specificity Confirmation: Use this compound to confirm that the degradation is a direct result of the intended mechanism.
-
Drug Discovery: Investigate the therapeutic potential of degrading a particular protein target.
-
Functional Genomics: Study the cellular impact of protein removal with high temporal resolution.
Data Presentation
Table 1: In Vitro Degradation of FKBP12F36V-Nluc in 293FT cells
| Compound | Concentration | Treatment Duration | % Degradation of FKBP12F36V-Nluc | Effect on FKBP12WT-Nluc | Reference |
| dTAGV-1 | 0.1 nM - 10 µM | 24 h | Potent Degradation | No Effect | |
| This compound | Up to 10 µM | 24 h | No Activity | No Activity |
Table 2: In Vivo Degradation of FKBP12F36V-Nluc in Mice
| Compound | Dosage | Administration Route | Time After First Dose | % Reduction in Bioluminescent Signal | Reference |
| dTAGV-1 | 35 mg/kg | i.p. | 4 h | Significant Reduction |
Table 3: Proteomics Analysis of PATU-8902 LACZ-FKBP12F36V cells treated with dTAGV-1
| Treatment | Fold Change of LACZ-FKBP12F36V | P-value | FDR q-value | Other Significantly Degraded Proteins | Reference |
| 500 nM dTAGV-1 | < -2.0 | < 0.001 | < 0.05 | None | |
| This compound | No Significant Change | - | - | None |
Experimental Protocols
Protocol 1: In Vitro Validation of FKBP12F36V Tag Specificity using Western Blotting
This protocol details the steps to assess the degradation of an FKBP12F36V-tagged protein in cultured cells following treatment with dTAGV-1 and this compound.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest.
-
Control cells (e.g., parental cell line or cells expressing a non-tagged version of the protein).
-
dTAGV-1 and this compound (stock solutions typically prepared in DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies against the protein of interest, the FKBP12 tag, and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Seeding: Plate the cells at an appropriate density in multi-well plates to allow for optimal growth during the experiment.
-
Compound Treatment:
-
Prepare serial dilutions of dTAGV-1 and this compound in complete cell culture medium. A typical concentration range to test is 1 nM to 10 µM.
-
Include a DMSO-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of dTAGV-1, this compound, or DMSO.
-
Incubate the cells for the desired time points (e.g., 1, 4, 8, 24 hours).
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blotting:
-
Normalize the protein lysates to the same concentration with lysis buffer and sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Add ECL substrate to the membrane and image the chemiluminescent signal using an appropriate imaging system.
-
Analyze the band intensities to quantify the level of protein degradation.
-
Protocol 2: Quantitative Analysis of Protein Degradation using a Luciferase-Based Assay
This protocol is suitable for high-throughput screening and quantitative assessment of degradation kinetics using a reporter system like NanoLuc® Luciferase (Nluc) fused to the FKBP12F36V tag.
Materials:
-
Cells stably expressing FKBP12F36V-Nluc.
-
Cells stably expressing FKBP12WT-Nluc (as a control for selectivity).
-
dTAGV-1 and this compound.
-
White, opaque multi-well plates suitable for luminescence measurements.
-
Luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the FKBP12F36V-Nluc and FKBP12WT-Nluc expressing cells into white, opaque multi-well plates.
-
Compound Treatment:
-
Prepare serial dilutions of dTAGV-1 and this compound in cell culture medium.
-
Add the compounds to the respective wells. Include DMSO as a negative control.
-
Incubate for the desired time course.
-
-
Luminescence Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal of treated wells to the DMSO control wells to determine the percentage of remaining protein.
-
Plot the percentage of degradation against the compound concentration to determine the DC50 (concentration for 50% degradation).
-
Protocol 3: Global Proteomics to Confirm Specificity
This protocol uses quantitative mass spectrometry to confirm that dTAGV-1 selectively degrades the FKBP12F36V-tagged protein without affecting the abundance of other proteins in the proteome.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein.
-
dTAGV-1 and this compound.
-
Lysis buffer for mass spectrometry (e.g., urea-based buffer).
-
Reagents for protein reduction, alkylation, and digestion (e.g., DTT, iodoacetamide, trypsin).
-
Sample clean-up materials (e.g., C18 columns).
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Data analysis software for quantitative proteomics.
Procedure:
-
Sample Preparation:
-
Treat cells with dTAGV-1, this compound, or DMSO for a defined period (e.g., 6 hours).
-
Harvest and lyse the cells in a buffer compatible with mass spectrometry.
-
Quantify the protein concentration.
-
-
Protein Digestion:
-
Reduce the disulfide bonds in the protein lysate with DTT.
-
Alkylate the cysteine residues with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
-
Peptide Labeling and Clean-up (Optional but recommended for multiplexing):
-
Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.
-
Clean up the peptides using C18 columns to remove salts and detergents.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using an LC-MS/MS system.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon dTAGV-1 treatment compared to the this compound and DMSO controls.
-
A volcano plot is a useful way to visualize the fold change in protein abundance versus the statistical significance. The FKBP12F36V-tagged protein should be the only protein showing significant degradation.
-
Mandatory Visualizations
Caption: Mechanism of dTAGV-1 mediated protein degradation.
Caption: Experimental design for validating tag specificity.
Caption: General experimental workflow for dTAGV-1 validation.
References
Application Notes and Protocols for dTAGV-1-NEG in Luminescence-Based Degradation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dTAG (degradation tag) system is a powerful technology for inducing rapid and specific degradation of a target protein of interest (POI). This system utilizes heterobifunctional molecules to bring a POI, tagged with a mutant FKBP12F36V protein, into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI. dTAGV-1 is a VHL-recruiting dTAG molecule that facilitates the degradation of FKBP12F36V-tagged proteins.[1][2][3][4] As a critical experimental control, dTAGV-1-NEG is used. This compound is a diastereomer of dTAGV-1 that is incapable of binding to the VHL E3 ligase, and therefore does not induce the degradation of the target protein.[1] This application note provides detailed protocols for the use of this compound as a negative control in luminescence-based degradation assays.
Mechanism of Action
The dTAGV-1 molecule is a heterobifunctional compound composed of a ligand that binds to the FKBP12F36V tag and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This binding event forms a ternary complex between the FKBP12F36V-tagged POI and the VHL E3 ligase complex. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome. In contrast, this compound, while still capable of binding to the FKBP12F36V tag, has a modification that prevents its interaction with VHL. Consequently, the ternary complex does not form, and the target protein is not degraded. This makes this compound an ideal negative control to ensure that the observed degradation is a direct result of VHL recruitment by dTAGV-1 and not due to off-target effects of the compound.
Figure 1: Signaling pathway of dTAGV-1 vs. This compound.
Data Presentation
The following tables summarize quantitative data from luminescence-based degradation assays comparing the activity of dTAGV-1 and this compound. The data is presented as the normalized ratio of a reporter luciferase (e.g., NanoLuc) fused to the target protein to a control luciferase (e.g., Firefly), providing a quantitative measure of target protein degradation.
| Cell Line | Target Protein | Treatment | Concentration (µM) | Duration (h) | Normalized Luminescence Ratio (vs. DMSO) | Reference |
| 293FT | FKBP12F36V-Nluc | dTAGV-1 | 1 | 24 | ~0.1 | |
| 293FT | FKBP12F36V-Nluc | This compound | 1 | 24 | ~1.0 | |
| 293FT | FKBP12WT-Nluc | dTAGV-1 | 1 | 24 | ~1.0 | |
| 293FT | FKBP12WT-Nluc | This compound | 1 | 24 | ~1.0 |
| Cell Line | Target Protein | Treatment | Concentration (nM) | Duration (h) | % Degradation | Reference |
| HEK293T | HiBiT-TargetX | dTAGV-1 | 1000 | 24 | ~95% | |
| HEK293T | HiBiT-TargetX | dTAG-13 | 1000 | 24 | ~50% |
Experimental Protocols
A widely used method for quantifying protein degradation in this system is the Nano-Glo® Dual-Luciferase® Reporter (NanoDLR™) Assay. This assay measures the activity of both a NanoLuc® (Nluc) luciferase, which is fused to the POI, and a Firefly luciferase (Fluc), which serves as an internal control for cell viability and transfection efficiency.
Protocol: Luminescence-Based Degradation Assay Using Nano-Glo® Dual-Luciferase® Reporter Assay System
Materials:
-
HEK293T cells (or other suitable cell line)
-
Plasmid encoding the FKBP12F36V-tagged POI fused to NanoLuc luciferase
-
Plasmid encoding Firefly luciferase (for normalization)
-
Transfection reagent
-
dTAGV-1 and this compound (stock solutions in DMSO)
-
White, opaque 96-well plates
-
Nano-Glo® Dual-Luciferase® Reporter Assay System (e.g., Promega, N1650)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed HEK293T cells in a white, opaque 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Incubate overnight at 37°C with 5% CO2.
-
-
Transfection:
-
Co-transfect the cells with the plasmid encoding the FKBP12F36V-POI-Nluc fusion and the control Firefly luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of dTAGV-1 and this compound in cell culture medium. It is recommended to test a range of concentrations (e.g., 0.01 to 10 µM).
-
Include a DMSO-only control.
-
Carefully remove the medium from the cells and add the medium containing the different concentrations of the compounds.
-
Incubate for the desired time period (e.g., 4, 8, 12, or 24 hours).
-
-
Luminescence Measurement:
-
Equilibrate the 96-well plate and the Nano-Glo® Dual-Luciferase® Reporter Assay reagents to room temperature.
-
First Read (Firefly Luciferase): Add ONE-Glo™ EX Luciferase Assay Reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 3-5 minutes. Measure the Firefly luminescence using a luminometer.
-
Second Read (NanoLuc® Luciferase): Add NanoDLR™ Stop & Glo® Reagent to each well (volume equal to the culture medium volume). Mix on an orbital shaker for 3-5 minutes. Incubate for at least 10 minutes to stabilize the NanoLuc® signal. Measure the NanoLuc® luminescence.
-
-
Data Analysis:
-
Calculate the ratio of NanoLuc to Firefly luciferase activity for each well.
-
Normalize the ratios of the treated wells to the average ratio of the DMSO-treated control wells.
-
A decrease in the normalized ratio in dTAGV-1 treated cells compared to this compound and DMSO treated cells indicates specific degradation of the target protein.
-
Figure 2: Experimental workflow for a luminescence-based degradation assay.
Conclusion
The use of this compound as a negative control is essential for validating the specificity of dTAGV-1-mediated protein degradation. The luminescence-based assays described provide a robust and high-throughput method for quantifying the degradation of target proteins. By following these protocols, researchers can confidently assess the efficacy and specificity of their targeted protein degradation studies, contributing to the advancement of drug discovery and the understanding of protein function.
References
Application Note: A Comprehensive Protocol for Co-Treatment with dTAGV-1 and dTAGV-1-NEG in Targeted Protein Degradation Studies
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in cellular and molecular biology, pharmacology, and chemical biology.
Introduction
The Degradation Tag (dTAG) system is a powerful chemical biology tool for inducing rapid, selective, and reversible degradation of a protein of interest (POI).[1][2] This technology requires the POI to be fused with a mutant FKBP12F36V tag.[2] The system is activated by a heterobifunctional small molecule, such as dTAGV-1, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the FKBP12F36V-tagged protein, leading to its ubiquitination and subsequent degradation by the proteasome.[3][4]
To ensure that the observed biological effects are a direct result of the targeted protein's degradation and not due to off-target effects of the degrader molecule, it is crucial to use a proper negative control. dTAGV-1-NEG is an inactive diastereomer of dTAGV-1. While it can still bind to the FKBP12F36V tag, it is unable to recruit the VHL E3 ligase, and therefore does not induce protein degradation. This application note provides a detailed protocol for the co-treatment of cells with dTAGV-1 and its corresponding negative control, this compound, to validate target-specific effects.
Mechanism of Action
dTAGV-1 functions as a proteolysis-targeting chimera (PROTAC) by forming a ternary complex between the VHL E3 ligase and the FKBP12F36V-tagged POI. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for destruction by the 26S proteasome. In contrast, this compound cannot bind VHL and thus fails to form the ternary complex, leaving the tagged protein level unaffected. The signaling pathway is illustrated below.
Experimental Design and Workflow
A typical experiment to validate the effects of a dTAGV-1-mediated protein degradation should include at least four treatment groups:
-
Untreated: Provides a baseline for cell health and protein levels.
-
Vehicle Control (e.g., DMSO): Accounts for any effects of the solvent used to dissolve the compounds.
-
dTAGV-1 Treatment: The experimental group to induce degradation of the POI.
-
This compound Treatment: The crucial negative control to demonstrate that the observed phenotype is due to protein degradation and not other compound effects.
The general workflow for a co-treatment experiment is outlined below.
Quantitative Data Summary
The following tables summarize representative data from studies utilizing dTAGV-1 and this compound, demonstrating the selective degradation of target proteins.
Table 1: Effect of dTAGV-1 vs. This compound on FKBP12F36V-Nluc Fusion Protein Levels Data adapted from Nabet B, et al. Nat Commun. 2020.
| Compound | Concentration | Cell Line | Normalized Nluc/Fluc Signal (Mean ± s.d.)* |
| dTAGV-1 | 100 nM | 293FT FKBP12F36V-Nluc | ~0.1 |
| This compound | 100 nM | 293FT FKBP12F36V-Nluc | ~1.0 |
| dTAGV-1 | 100 nM | 293FT FKBP12WT-Nluc | ~1.0 |
| This compound | 100 nM | 293FT FKBP12WT-Nluc | ~1.0 |
*Signal is normalized to DMSO-treated cells. Data are representative of n=4 biologically independent samples.
Table 2: Proteomic Analysis of PATU-8902 LACZ-FKBP12F36V Cells After 4-Hour Treatment Data adapted from Nabet B, et al. Nat Commun. 2020.
| Treatment (500 nM) | Protein | Fold Change vs. DMSO | P-value |
| dTAGV-1 | LACZ-FKBP12F36V | < -2.0 | < 0.001 |
| This compound | LACZ-FKBP12F36V | No significant change | > 0.05 |
| dTAGV-1 | Other proteins | No significant change | > 0.05 |
Detailed Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
Materials:
-
dTAGV-1 powder
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Centrifuge the vials of dTAGV-1 and this compound briefly to ensure the powder is at the bottom.
-
Based on the molecular weight provided on the product datasheet (e.g., ~1247.54 g/mol for this compound), calculate the volume of DMSO required to prepare a high-concentration stock solution (e.g., 10 mM or 100 mM).
-
Add the calculated volume of DMSO to each vial.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required.
-
Aliquot the stock solutions into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Stock solutions in DMSO are typically stable for at least one month at -20°C and six months at -80°C.
-
Protocol 2: In Vitro Protein Degradation Assay via Western Blot
-
Cell Seeding:
-
Culture cells engineered to express the FKBP12F36V-tagged POI under standard conditions.
-
Seed the cells in multi-well plates (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and recover for 18-24 hours.
-
-
Compound Treatment:
-
Prepare working solutions of dTAGV-1 and this compound by diluting the stock solutions in fresh culture medium to the desired final concentration (e.g., 1 nM - 1000 nM). A typical starting concentration is 100-500 nM. Also prepare a vehicle control medium containing the same final concentration of DMSO.
-
Remove the old medium from the cells and add the prepared media for each treatment group (Vehicle, dTAGV-1, this compound).
-
Incubate the cells for the desired time points (e.g., 1, 2, 4, 8, 24 hours). Rapid degradation can often be observed within 1-4 hours.
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to new tubes and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize the protein lysates to the same concentration with lysis buffer and Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the POI or the tag (e.g., HA, if present) overnight at 4°C.
-
Also, probe for a loading control (e.g., β-actin, GAPDH, or Vinculin) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Expected Outcome: A significant reduction in the band intensity for the POI should be observed in the dTAGV-1 treated sample compared to the vehicle and this compound treated samples.
-
Protocol 3: Cell Proliferation/Viability Assay
-
Cell Seeding:
-
Seed cells expressing the FKBP12F36V-tagged POI in 96-well plates at an appropriate density for the duration of the assay.
-
-
Compound Treatment:
-
Prepare serial dilutions of dTAGV-1 and this compound in culture medium.
-
Add the compounds to the respective wells. Include vehicle and untreated controls.
-
Incubate the plates for a period relevant to the cell doubling time and expected phenotypic outcome (e.g., 72-120 hours).
-
-
Assessing Viability:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT).
-
Follow the manufacturer's instructions to add the reagent and measure the signal (luminescence, fluorescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the dose-response curves to determine metrics like GI50 (concentration for 50% growth inhibition).
-
Expected Outcome: If the degradation of the POI affects cell proliferation, a dose-dependent decrease in viability should be seen with dTAGV-1 treatment, while this compound should show little to no effect.
-
References
Application Notes and Protocols for dTAGV-1-NEG in High-Throughput Screening Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The dTAG (degradation tag) technology is a powerful chemical biology tool for inducing rapid and selective degradation of a target protein of interest (POI). This system utilizes heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a POI that has been endogenously tagged with a mutant FKBP12F36V protein. dTAGV-1 is a VHL-recruiting dTAG molecule that potently and selectively induces the degradation of FKBP12F36V-tagged proteins.[1] To ensure the observed effects are specifically due to the degradation of the target protein, a negative control is essential. dTAGV-1-NEG is a diastereomer of dTAGV-1 that is incapable of binding to the VHL E3 ligase, and therefore does not induce the degradation of FKBP12F36V-tagged proteins.[1] It serves as an indispensable tool in high-throughput screening (HTS) assays to distinguish between specific degradation-induced phenotypes and off-target or compound-specific effects.
These application notes provide detailed protocols for utilizing dTAGV-1 and this compound in HTS assays to identify and validate novel drug targets and to screen for modulators of degradation-induced phenotypes.
Mechanism of Action
The dTAGV-1 molecule facilitates the formation of a ternary complex between the FKBP12F36V-tagged protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[1] This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. In contrast, this compound, while still capable of binding to the FKBP12F36V tag, cannot recruit the VHL E3 ligase, thus preventing the subsequent ubiquitination and degradation of the target protein.
Caption: dTAGV-1 signaling pathway and the role of this compound.
Data Presentation
The following tables summarize representative quantitative data from various assays demonstrating the activity of dTAGV-1 and the inactivity of this compound.
Table 1: Luciferase Reporter Assay
This assay measures the degradation of an FKBP12F36V-NanoLuciferase (Nluc) fusion protein. A secondary Firefly Luciferase (Fluc) can be used as a normalization control.
| Compound | Concentration | Cell Line | Treatment Time (hours) | Normalized Nluc/Fluc Signal Ratio (vs. DMSO) | Reference |
| dTAGV-1 | 100 nM | 293FT-FKBP12F36V-Nluc | 24 | ~0.1 | [1] |
| dTAGV-1 | 500 nM | 293FT-FKBP12F36V-Nluc | 24 | <0.1 | |
| This compound | 1 µM | 293FT-FKBP12F36V-Nluc | 24 | ~1.0 | |
| dTAGV-1 | 1 µM | 293FT-FKBP12WT-Nluc | 24 | ~1.0 |
Table 2: Western Blot Analysis
This table summarizes the observed degradation of a target protein fused to FKBP12F36V.
| Target Protein | Compound | Concentration | Cell Line | Treatment Time (hours) | Observed Degradation | Reference |
| FKBP12F36V-KRASG12V | dTAGV-1 | 500 nM | PATU-8902 | 4 | >90% | |
| FKBP12F36V-KRASG12V | This compound | 500 nM | PATU-8902 | 4 | No significant degradation | |
| LACZ-FKBP12F36V | dTAGV-1 | 500 nM | PATU-8902 | 24 | >95% | |
| LACZ-FKBP12F36V | This compound | 500 nM | PATU-8902 | 24 | No significant degradation |
Table 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay can be used to assess the functional consequence of target protein degradation on cell proliferation or survival.
| Target Protein | Compound | Concentration | Cell Line | Treatment Time (hours) | Relative Cell Viability (vs. DMSO) | Reference |
| FKBP12F36V-KRASG12V | dTAGV-1 | 100 nM | PATU-8902 | 120 | Decreased | |
| FKBP12F36V-KRASG12V | This compound | 100 nM | PATU-8902 | 120 | No significant change | |
| LACZ-FKBP12F36V | dTAGV-1 | 100 nM | PATU-8902 | 120 | No significant change |
Experimental Protocols
Protocol 1: High-Throughput Luciferase Reporter Assay for Target Degradation
This protocol is designed for a 384- or 1536-well plate format to screen for compounds that modulate the degradation of an FKBP12F36V-tagged protein.
Caption: High-throughput luciferase reporter assay workflow.
Materials:
-
Cells stably expressing the FKBP12F36V-tagged protein of interest fused to a reporter like NanoLuciferase (Nluc).
-
Assay plates (384- or 1536-well, white, solid bottom).
-
dTAGV-1 and this compound stock solutions (e.g., 10 mM in DMSO).
-
Test compound library.
-
Luciferase reporter assay reagent (e.g., Promega Nano-Glo® Luciferase Assay System).
-
Plate reader with luminescence detection capabilities.
Methodology:
-
Compound Plating:
-
Prepare serial dilutions of dTAGV-1, this compound, and test compounds in an appropriate solvent (e.g., DMSO).
-
Using an acoustic dispenser or liquid handler, dispense a small volume (e.g., 25-100 nL) of the compound solutions into the assay plates. Include DMSO-only wells as a vehicle control.
-
-
Cell Seeding:
-
Harvest and resuspend the cells in the appropriate culture medium to the desired density.
-
Dispense the cell suspension into the assay plates containing the pre-spotted compounds.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for the desired duration (e.g., 4, 8, 12, or 24 hours) to allow for protein degradation.
-
-
Luminescence Detection:
-
Equilibrate the plates and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for cell lysis and signal stabilization.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the raw luminescence data. For dual-luciferase assays, normalize the Nluc signal to the Fluc signal. For single-luciferase assays, normalize to the vehicle control (DMSO) wells.
-
Calculate the Z'-factor to assess the quality of the assay.
-
Identify hits based on predefined criteria (e.g., compounds that significantly inhibit or enhance dTAGV-1-mediated degradation).
-
Protocol 2: High-Throughput Cell Viability Assay
This protocol is used to assess the phenotypic consequences of target protein degradation in a high-throughput format.
Caption: High-throughput cell viability assay workflow.
Materials:
-
Cells expressing the FKBP12F36V-tagged protein of interest.
-
Assay plates (96-, 384-, or 1536-well, white, clear bottom for microscopy or solid white for luminescence).
-
dTAGV-1 and this compound stock solutions.
-
Test compound library.
-
Cell viability reagent (e.g., Promega CellTiter-Glo® Luminescent Cell Viability Assay).
-
Plate reader with luminescence detection capabilities.
Methodology:
-
Cell Seeding:
-
Seed cells into the assay plates at a density that allows for logarithmic growth over the course of the experiment.
-
-
Compound Addition:
-
Add dTAGV-1, this compound, and test compounds at various concentrations to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for a prolonged period (e.g., 48, 72, 96, or 120 hours) to allow for phenotypic changes to occur.
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen cell viability reagent. For CellTiter-Glo®, add the reagent directly to the wells, mix, and incubate to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Generate dose-response curves and calculate IC50 or EC50 values for dTAGV-1 and any active test compounds. Compare the effects of dTAGV-1 to this compound to confirm that the observed phenotype is due to target degradation.
-
Conclusion
The use of dTAGV-1 in combination with its negative control, this compound, provides a robust and reliable system for high-throughput screening assays. These tools enable researchers to confidently identify and validate new drug targets and to discover molecules that modulate protein degradation pathways. The detailed protocols and data presentation guidelines provided in these application notes are intended to facilitate the successful implementation of the dTAG technology in academic and industrial research settings.
References
Troubleshooting & Optimization
dTAGV-1-NEG not showing expected negative result
Welcome to the technical support center for the dTAGV-1 system. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting experimental results. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues, particularly the unexpected activity of the negative control, dTAGV-1-NEG.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome when using dTAGV-1 and this compound in an experiment?
A1: dTAGV-1 is a potent and selective degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to FKBP12F36V-tagged proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2][3] Therefore, treatment with dTAGV-1 is expected to result in a significant reduction in the levels of the FKBP12F36V-tagged protein of interest.
This compound is a diastereomer of dTAGV-1 and serves as a crucial negative control.[2][4] Due to a change in its stereochemistry, this compound is unable to bind to VHL. Consequently, it should not facilitate the formation of the ternary complex (Target Protein-dTAGV-1-NEG-VHL) and, therefore, should not induce degradation of the target protein. The expected result for this compound is no change in the level of the FKBP12F36V-tagged protein, similar to a vehicle-only (e.g., DMSO) control.
Q2: Why is it essential to use a negative control like this compound?
A2: Using a proper negative control is critical to ensure that the observed protein degradation is a direct result of the intended PROTAC mechanism and not due to off-target effects, non-specific toxicity, or other experimental artifacts. An ideal negative control, like this compound, is structurally very similar to the active compound but is deficient in a key aspect of its mechanism of action, in this case, E3 ligase binding. This allows researchers to confidently attribute the degradation of the target protein to the specific recruitment of the E3 ligase.
Troubleshooting Guide: Unexpected Degradation with this compound
This guide addresses the scenario where this compound shows an unexpected decrease in the target protein levels.
Issue: My FKBP12F36V-tagged protein is being degraded after treatment with the this compound control.
Below is a step-by-step guide to troubleshoot this unexpected result.
Step 1: Verify Experimental Setup and Reagents
An unexpected result can often be traced back to the experimental setup.
-
Compound Identity and Integrity: Confirm that the correct vials of dTAGV-1 and this compound were used. If there is any doubt, use fresh, verified batches of the compounds. Compound instability or metabolism in the cell culture media could potentially convert the inactive form to an active one, although this is less common for diastereomeric controls.
-
Cell Line Integrity: Ensure the cell line has not been contaminated or misidentified. Perform STR profiling to confirm the cell line's identity. Also, verify the expression of the FKBP12F36V-tagged protein of interest.
-
Antibody Specificity: If using Western blotting for detection, validate the specificity of the primary antibody to the target protein.
Step 2: Investigate Potential Off-Target Effects and Cytotoxicity
If the experimental setup is sound, the next step is to investigate potential biological reasons for the unexpected result.
-
Cytotoxicity: High concentrations of any small molecule can lead to cytotoxicity, which can cause a non-specific decrease in protein levels. It is crucial to assess cell viability in parallel with your degradation experiment.
Recommended Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a full dose-response curve for both dTAGV-1 and this compound. The working concentration for your degradation experiments should be well below the cytotoxic threshold.
-
Off-Target E3 Ligase Recruitment: While this compound is designed not to bind VHL, there is a small possibility it could be recruiting a different E3 ligase, as there are over 600 E3 ligases in human cells.
Recommended Action: If available, test the effect of this compound in cell lines where the intended E3 ligase (VHL) has been knocked out. If degradation persists, it may suggest the involvement of another E3 ligase.
Step 3: Delve Deeper with Advanced Assays
If the issue persists, more advanced assays can help elucidate the mechanism.
-
Proteasome Inhibition: To confirm if the observed protein loss is due to proteasomal degradation, co-treat cells with this compound and a proteasome inhibitor (e.g., MG132 or carfilzomib).
Recommended Action: Pre-treat cells with a proteasome inhibitor for 1-2 hours before adding this compound. If the proteasome inhibitor rescues the degradation, it suggests the protein loss is indeed mediated by the proteasome, warranting further investigation into how this compound might be activating this pathway.
-
Global Proteomics: A global proteomics analysis can reveal if this compound is causing the degradation of other proteins, which might point to a broader, non-specific effect.
Recommended Action: Perform quantitative mass spectrometry-based proteomics on cells treated with DMSO, dTAGV-1, and this compound. This can confirm the selectivity of dTAGV-1 and identify any off-target degradation caused by this compound.
Data Presentation
Table 1: Expected vs. Unexpected Results for dTAGV-1 and this compound
| Compound | Expected Outcome | Unexpected Outcome |
| dTAGV-1 | Significant degradation of FKBP12F36V-tagged protein. | No degradation or weak degradation. |
| This compound | No degradation of FKBP12F36V-tagged protein. | Significant degradation of FKBP12F36V-tagged protein. |
Table 2: Troubleshooting Summary
| Potential Cause | Recommended Action | Expected Outcome of Action |
| Compound Mix-up/Degradation | Use fresh, verified compounds. | This compound shows no degradation. |
| Cytotoxicity | Perform cell viability assay. | Determine non-toxic concentration range. |
| Off-Target E3 Ligase | Test in VHL knockout cells. | Degradation persists, suggesting another E3 is involved. |
| Proteasome-Independent | Co-treat with proteasome inhibitor. | Degradation is not rescued, suggesting a non-proteasomal cause. |
Experimental Protocols
Western Blot for Protein Degradation
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of dTAGV-1 and this compound for the desired time (e.g., 2, 4, 8, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Perform SDS-PAGE to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities using densitometry software.
Visualizations
Caption: Mechanism of dTAGV-1 vs. This compound.
Caption: Troubleshooting workflow for unexpected this compound activity.
References
Technical Support Center: dTAGV-1 & dTAGV-1-NEG
Welcome to the technical support resource for researchers utilizing the dTAG system. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues during your experiments, with a specific focus on the unexpected activity of the negative control, dTAGV-1-NEG.
Frequently Asked Questions (FAQs)
Q1: What is the expected activity of this compound in a cellular assay?
A1: this compound is the inactive diastereomer of dTAGV-1.[1][2][3] It is designed to be a negative control and should not induce the degradation of FKBP12F36V-tagged target proteins.[2][3] This is because this compound is unable to bind to the VHL E3 ubiquitin ligase, a necessary step for initiating the degradation process. Therefore, in a typical assay, cells treated with this compound should show target protein levels comparable to vehicle-treated (e.g., DMSO) cells.
Q2: I am observing a decrease in my target protein levels after treating with this compound. What could be the cause?
A2: This is an unexpected result. Several factors could contribute to this observation. Please refer to the troubleshooting guide below for a step-by-step approach to identify the root cause. Potential reasons include contamination of the this compound stock, assay-specific artifacts, or other experimental errors.
Q3: Could this compound have off-target effects unrelated to protein degradation?
A3: While this compound is designed to be an inactive control for degradation, it is a small molecule and the possibility of off-target effects can never be entirely excluded. However, multiplexed quantitative mass spectrometry-based proteomics has shown that this compound does not cause significant changes in the proteome. If you suspect non-degradation-related off-target effects, it is crucial to include appropriate controls to validate your findings.
Troubleshooting Guide: Unexpected Activity of this compound
If you observe unexpected activity, such as target protein degradation, with your this compound control, follow these troubleshooting steps:
Step 1: Verify Compound Integrity and Identity
The first step is to ensure that the compound you are using is indeed this compound and has not been compromised.
-
Action:
-
Confirm the Source and Lot Number: Verify that you are using the correct compound from a reputable supplier.
-
Check for Contamination: The most likely cause of unexpected degradation is contamination of your this compound stock with the active dTAGV-1 compound. Prepare fresh dilutions from a new, unopened vial of this compound.
-
Assess Compound Stability: Ensure that the compound has been stored correctly according to the manufacturer's instructions (typically at -20°C or -80°C). Repeated freeze-thaw cycles can lead to degradation.
-
-
Experimental Protocol: Potency Test of dTAGV-1 and this compound
-
Objective: To confirm the expected activity of both the active and negative control compounds.
-
Methodology:
-
Plate your FKBP12F36V-tagged cell line.
-
Prepare a dose-response curve for both dTAGV-1 and this compound (e.g., from 1 nM to 10 µM). Include a vehicle-only control (e.g., DMSO).
-
Treat the cells for a sufficient duration to observe degradation with dTAGV-1 (e.g., 24 hours).
-
Measure the levels of your target protein using a quantitative method such as Western blot, flow cytometry, or a reporter assay (e.g., luciferase).
-
-
Expected Outcome: You should observe a dose-dependent decrease in the target protein with dTAGV-1 treatment, while this compound should show no significant effect on protein levels, similar to the vehicle control.
-
Step 2: Scrutinize the Experimental Setup
If the compound integrity is confirmed, the next step is to carefully review your experimental protocol and setup for potential sources of error.
-
Action:
-
Review Cell Line and Target:
-
Confirm that your cell line is healthy and not under stress from other factors (e.g., contamination, over-confluence).
-
Ensure that the expression of your FKBP12F36V-tagged protein is not inherently unstable in your cell line, even in the absence of a degrader.
-
-
Check for Assay-Specific Artifacts:
-
If using a reporter assay (e.g., luciferase, GFP), consider if this compound could be interfering with the reporter itself. Run a control with a cell line that does not express the FKBP12F36V-tagged protein.
-
For imaging-based assays, check for autofluorescence of the compound at the concentrations used.
-
-
Verify Treatment Conditions:
-
Double-check all calculations for dilutions and final concentrations.
-
Ensure consistent treatment times across all conditions.
-
-
Step 3: Investigate Potential Off-Target Effects
If the above steps do not resolve the issue, you may consider the possibility of a genuine, but unexpected, biological effect of this compound in your specific experimental context.
-
Action:
-
Use an Orthogonal Control: Employ an alternative negative control, if available. For example, a compound that binds the target protein but not the E3 ligase, or vice versa, through a different chemical scaffold.
-
Perform a Rescue Experiment: To confirm that the observed phenotype is due to the loss of your target protein, you can attempt a rescue experiment by co-expressing a version of the target protein that lacks the FKBP12F36V tag.
-
Transcriptional vs. Post-translational Effects: Measure the mRNA levels of your target gene using RT-qPCR. If the mRNA levels are also decreasing, this would suggest a transcriptional effect rather than protein degradation.
-
Data Presentation
Table 1: Expected vs. Unexpected Activity of dTAGV-1 and this compound
| Compound | Target Protein | Expected Outcome | Potential Unexpected Outcome |
| dTAGV-1 | FKBP12F36V-tagged protein | Dose-dependent degradation | Lack of degradation |
| This compound | FKBP12F36V-tagged protein | No degradation | Significant degradation |
| Vehicle (DMSO) | FKBP12F36V-tagged protein | No degradation | N/A |
Visual Guides
Caption: Mechanism of action for dTAGV-1 vs. This compound.
Caption: Troubleshooting workflow for unexpected this compound activity.
References
Technical Support Center: Optimizing dTAGV-1 Concentration for Minimal Off-Target Effects
Welcome to the technical support center for dTAGV-1. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of dTAGV-1 and minimize potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is dTAGV-1 and how does it work?
A1: dTAGV-1 is a highly selective degrader of FKBP12F36V-tagged proteins.[1][2] It is a heterobifunctional molecule, often referred to as a Proteolysis Targeting Chimera (PROTAC), that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the target protein that has been tagged with the FKBP12F36V mutant protein.[1][2][3] This induced proximity leads to the ubiquitination and subsequent degradation of the tagged protein by the proteasome. dTAGV-1 is designed to be exclusively selective for the FKBP12F36V mutant, with no significant degradation of the wild-type FKBP12 protein.
Q2: What is dTAGV-1-NEG and why is it important?
A2: this compound is a diastereomer of dTAGV-1 that is unable to bind to the VHL E3 ligase. It serves as a crucial negative control in experiments. By treating cells with this compound, researchers can confirm that the observed phenotype is a direct result of the degradation of the target protein and not due to off-target effects of the dTAGV-1 molecule itself. No significant protein degradation is expected with this compound treatment.
Q3: What are the potential off-target effects of dTAGV-1?
A3: dTAGV-1 is designed for high selectivity. Extensive proteomics studies have shown that at effective concentrations, the only significantly degraded protein is the intended FKBP12F36V-tagged target. However, at very high concentrations, a phenomenon known as the "hook effect" can occur. This is where the degradation efficiency decreases due to the formation of non-productive binary complexes of dTAGV-1 with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. Additionally, as with any small molecule, the potential for unforeseen off-target interactions at high concentrations cannot be entirely ruled out. Therefore, careful dose-response experiments are crucial.
Q4: How should I store and handle dTAGV-1?
A4: dTAGV-1 is typically supplied as a solid. For long-term storage, it should be kept at -20°C. Stock solutions are usually prepared in DMSO. Once in solution, it is recommended to aliquot and store at -80°C to avoid repeated freeze-thaw cycles. Follow the manufacturer's specific instructions for storage and handling.
Troubleshooting Guides
Problem 1: Inefficient or No Degradation of the Target Protein
| Possible Cause | Troubleshooting Steps |
| Suboptimal dTAGV-1 Concentration | Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocol 1). Test a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal window for degradation and to rule out the "hook effect" at higher concentrations. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 1, 2, 4, 8, 24 hours) to determine the optimal duration for maximal degradation of your specific target protein. |
| Low Expression of VHL E3 Ligase | Confirm the expression of VHL in your cell line using Western blot or qPCR. If VHL expression is low, consider using a different cell line. |
| Issues with the FKBP12F36V Tag | Verify the correct expression and folding of your FKBP12F36V-tagged protein via Western blot using an antibody against the tag or the protein of interest. Ensure the tag is accessible and does not interfere with protein function. |
| Compound Instability | Prepare fresh stock solutions of dTAGV-1. Ensure proper storage of both the solid compound and stock solutions. |
Problem 2: Observing the "Hook Effect"
The "hook effect" is characterized by a bell-shaped dose-response curve, where degradation is efficient at an optimal concentration but decreases at higher concentrations.
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | This is the inherent mechanism of the hook effect. The solution is to carefully titrate dTAGV-1 to identify the optimal concentration range that favors the formation of the productive ternary complex (Target-dTAGV-1-VHL). |
| High Concentrations of dTAGV-1 | Avoid using excessively high concentrations. If you observe a decrease in degradation at higher doses in your dose-response curve, select a concentration from the peak of the curve for your experiments. |
Problem 3: Unexpected Cytotoxicity or Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Target-dependent Cytotoxicity | The degradation of your target protein may be inducing a cytotoxic effect. This is an on-target effect. |
| Off-target Effects of dTAGV-1 at High Concentrations | Perform a cytotoxicity assay (see Experimental Protocol 2) with both dTAGV-1 and the negative control, this compound. If dTAGV-1 shows significantly more cytotoxicity than this compound at the same concentration, it may suggest an off-target effect. In such cases, use the lowest effective concentration of dTAGV-1. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low and non-toxic (typically ≤ 0.1%). Include a vehicle-only (DMSO) control in all experiments. |
| Contamination | Ensure aseptic techniques are used and that all reagents and cell cultures are free from contamination. |
Quantitative Data Summary
The following table summarizes the effective concentrations of dTAGV-1 observed in various studies. Note that the optimal concentration can be cell-line and target-protein dependent.
| Cell Line | Target Protein | Effective Concentration Range | DC50 | Reference |
| 293FT | FKBP12F36V-Nluc | 0.1 nM - 10 µM | Not specified | |
| PATU-8902 | LACZ-FKBP12F36V | ~500 nM | Not specified | |
| PATU-8902 | FKBP12F36V-KRASG12V | Not specified | Not specified | |
| EWS502 | FKBP12F36V-EWS/FLI | Not specified | Not specified |
Experimental Protocols
Experimental Protocol 1: Dose-Response Analysis by Western Blot
This protocol will help you determine the optimal concentration of dTAGV-1 for degrading your FKBP12F36V-tagged protein of interest.
Materials:
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Cells expressing your FKBP12F36V-tagged protein
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dTAGV-1 and this compound
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DMSO
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Complete cell culture medium
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Phosphate-buffered saline (PBS)
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and running buffer
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Transfer buffer and nitrocellulose or PVDF membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (against your target protein and a loading control, e.g., GAPDH or β-actin)
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HRP-conjugated secondary antibody
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Enhanced chemiluminescence (ECL) substrate
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Imaging system
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will result in 70-80% confluency on the day of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of dTAGV-1 in complete cell culture medium. A recommended concentration range to test is 0.1 nM, 1 nM, 10 nM, 100 nM, 500 nM, 1 µM, and 5 µM. Also, prepare a high concentration of this compound (e.g., 1 µM) and a vehicle control (DMSO).
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Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of dTAGV-1, this compound, or DMSO.
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Incubation: Incubate the cells for a predetermined time (e.g., 24 hours).
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Cell Lysis: After incubation, wash the cells once with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer to each well.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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Western Blotting:
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Normalize the protein concentration for all samples.
-
Prepare samples for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
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Transfer the proteins to a membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody against your target protein overnight at 4°C.
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Wash the membrane and then incubate with the primary antibody for your loading control.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane extensively.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Plot the normalized protein levels against the log of the dTAGV-1 concentration to determine the optimal concentration for degradation.
Experimental Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol measures cell viability and can be used to assess the cytotoxic potential of dTAGV-1.
Materials:
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Cells of interest
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dTAGV-1 and this compound
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DMSO
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
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96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to attach overnight.
-
Treatment: The next day, treat the cells with a serial dilution of dTAGV-1 and this compound. Include a vehicle-only (DMSO) control.
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Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
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MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.
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Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals.
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Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium and MTT but no cells). Calculate cell viability as a percentage of the vehicle-treated control cells.
Experimental Protocol 3: Apoptosis Detection using Caspase-Glo® 3/7 Assay
This assay measures the activity of caspases 3 and 7, key mediators of apoptosis.
Materials:
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Cells of interest
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dTAGV-1 and this compound
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DMSO
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Complete cell culture medium
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White-walled 96-well plates
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Caspase-Glo® 3/7 Assay Reagent (Promega)
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at the desired density.
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Treatment: Treat cells with various concentrations of dTAGV-1, this compound, a positive control for apoptosis (e.g., staurosporine), and a vehicle control (DMSO).
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Incubation: Incubate for the desired time to induce apoptosis.
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Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
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Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
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Incubation: Mix the contents by shaking the plate at 300-500 rpm for 30 seconds. Incubate at room temperature for at least 30 minutes.
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Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
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Data Analysis: The luminescent signal is proportional to the amount of caspase activity. Compare the signals from treated and untreated cells.
Experimental Protocol 4: Global Proteomics for Off-Target Analysis
This protocol provides a general workflow for identifying off-target protein degradation using LC-MS/MS.
Materials:
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Cells expressing your FKBP12F36V-tagged protein
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dTAGV-1, this compound, and DMSO
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Lysis buffer (e.g., 8 M urea in a suitable buffer)
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DTT (dithiothreitol) and IAA (iodoacetamide)
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Trypsin (mass spectrometry grade)
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LC-MS/MS system
Procedure:
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Cell Culture and Treatment: Grow your cells and treat them with the optimal concentration of dTAGV-1, this compound, and DMSO for the desired time.
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Cell Lysis and Protein Extraction: Harvest the cells and lyse them in a urea-based buffer to denature the proteins.
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Reduction and Alkylation: Reduce the disulfide bonds with DTT and then alkylate the free cysteines with IAA.
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Protein Digestion: Dilute the urea concentration and digest the proteins into peptides using trypsin.
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Peptide Cleanup: Desalt the peptide mixture using a C18 column to remove salts and other contaminants.
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LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
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Data Analysis: Use appropriate software to identify and quantify the proteins in each sample. Compare the protein abundance between the dTAGV-1, this compound, and DMSO-treated samples. Look for any proteins that are significantly downregulated in the dTAGV-1 treated sample besides your intended target.
Visualizations
References
troubleshooting dTAGV-1-NEG solubility issues
Welcome to the technical support center for dTAGV-1-NEG. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimentation, with a focus on solubility issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in experiments?
A1: this compound is the diastereomer of dTAGV-1 and serves as its inactive negative control. While dTAGV-1 is a heterobifunctional molecule designed to induce the degradation of FKBP12F36V-tagged proteins by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound is incapable of binding to VHL.[1] This lack of VHL binding means this compound will not induce the ubiquitination and subsequent proteasomal degradation of the target protein. Its use is critical to demonstrate that the observed degradation effects are a specific result of dTAGV-1 activity and not due to off-target effects of the chemical scaffold.
Q2: What are the key chemical properties of this compound?
A2: The key chemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | ~1247.54 g/mol | |
| Chemical Formula | C68H90N6O14S | |
| Primary Solubility | Soluble in DMSO up to 100 mM | |
| Appearance | White to off-white solid | |
| Storage | Store as a solid at -20°C |
Q3: I am observing precipitation when I dilute my this compound DMSO stock into my aqueous experimental buffer. What is causing this?
A3: This is a common issue encountered with large, hydrophobic molecules like this compound. The precipitation is due to the compound's low solubility in aqueous solutions. When the DMSO stock is diluted into an aqueous buffer, the concentration of the organic solvent (DMSO) is significantly reduced, and the hydrophobic this compound molecules begin to aggregate and precipitate out of the solution.
Q4: How can I improve the solubility of this compound in my aqueous experimental buffer?
A4: Several strategies can be employed to improve the aqueous solubility of this compound and prevent precipitation:
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Optimize the Final DMSO Concentration: Maintain a final DMSO concentration that is as high as your experimental system can tolerate, ideally between 0.1% and 0.5%.
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Use of Surfactants: Non-ionic surfactants can help to keep hydrophobic compounds in solution by forming micelles. Commonly used surfactants in cell culture applications include Tween-80 and Pluronic F-68. It is crucial to use these surfactants at a concentration above their critical micelle concentration (CMC) but below a level that would cause cellular toxicity.
-
pH Adjustment: The solubility of a compound can be influenced by the pH of the buffer. While this compound does not have readily ionizable groups, ensuring the buffer pH is optimal for the overall stability of your experimental system is good practice.
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Proper Mixing Technique: The method of dilution is critical. Always add the DMSO stock of this compound to the aqueous buffer dropwise while vortexing or stirring vigorously. This rapid dispersion prevents the formation of localized high concentrations of the compound, which can lead to immediate precipitation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation upon dilution in aqueous buffer | - Final concentration of this compound is too high.- Final DMSO concentration is too low.- Improper mixing technique. | - Lower the final working concentration of this compound.- Increase the final DMSO concentration in your assay (if tolerated by the cells).- Add the this compound DMSO stock to the aqueous buffer dropwise while vortexing. |
| Cloudy or hazy solution after dilution | - Micro-precipitation or formation of aggregates. | - Try sonicating the solution briefly after dilution.- Consider adding a low concentration of a biocompatible surfactant like Tween-80 (e.g., 0.01%) or Pluronic F-68 (e.g., 0.02%) to your aqueous buffer before adding the this compound stock. |
| Inconsistent experimental results | - Variability in the amount of soluble this compound.- Degradation of the compound. | - Prepare fresh dilutions for each experiment.- Ensure proper storage of the solid compound and DMSO stock solutions at -20°C or -80°C, respectively, and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Standard Solubilization of this compound in DMSO
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Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
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This compound solid
-
Anhydrous, sterile DMSO
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Sterile microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of this compound into Aqueous Buffer with Surfactant
-
Objective: To prepare a working solution of this compound in an aqueous buffer for cell-based assays, while minimizing precipitation.
-
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile stock solution of a non-ionic surfactant (e.g., 10% Tween-80 or 10% Pluronic F-68)
-
Sterile tubes
-
-
Procedure:
-
Prepare the aqueous buffer containing the desired final concentration of the surfactant. For example, for a final concentration of 0.01% Tween-80, add 1 µL of a 10% Tween-80 stock to 999 µL of the aqueous buffer.
-
Vortex the buffer-surfactant mixture thoroughly.
-
While vigorously vortexing the buffer-surfactant mixture, add the required volume of the this compound DMSO stock dropwise to achieve the desired final concentration.
-
Continue to vortex for at least 30 seconds after the addition of the DMSO stock to ensure complete mixing.
-
Visually inspect the final solution for any signs of precipitation or cloudiness.
-
Use the freshly prepared working solution immediately in your experiment.
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Visualizations
Caption: dTAGV-1 mediated protein degradation pathway.
Caption: Troubleshooting workflow for this compound solubility.
References
why is my dTAGV-1-NEG showing partial degradation
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering unexpected results with the dTAGV-1 system.
Frequently Asked Questions (FAQs)
Q1: I am observing partial degradation of my FKBP12F36V-tagged protein of interest when using dTAGV-1-NEG. Why is this happening?
This is an unexpected result, as this compound is designed to be an inactive control.[1][2][3] It is a diastereomer of dTAGV-1 and is unable to bind to the E3 ligase VHL, a necessary step for inducing protein degradation. Therefore, it should not cause a reduction in the levels of your target protein.
The observation of partial degradation with the negative control points toward potential experimental issues. Here are the most common causes:
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Reagent Cross-Contamination: The most likely cause is that your vial of this compound is contaminated with the active dTAGV-1 compound. This can happen during weighing, dissolution, or addition to cell culture plates.
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Compound Mislabelling: There may have been a mix-up in labeling the vials of the active and negative control compounds.
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Non-Specific Compound Toxicity: At very high concentrations, small molecules can exert off-target effects or induce cellular stress, which might lead to a general, non-specific decrease in the levels of some proteins. This is distinct from the targeted degradation mechanism.
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Issues with Experimental Readout: The perceived degradation might be an artifact of the detection method (e.g., Western blot). Uneven loading, transfer issues, or problems with antibody specificity can be misinterpreted as protein degradation.
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Basal Protein Turnover: The observed decrease in protein levels might be unrelated to the compound treatment and could be due to the natural turnover rate of your protein of interest, especially if the experimental endpoint is over a long duration.
Q2: How does the dTAGV-1 system work, and what is the specific role of this compound?
The dTAGV-1 system is a method for targeted protein degradation. It involves tagging your protein of interest (POI) with a mutant FKBP12F36V domain. The dTAGV-1 molecule is a heterobifunctional degrader; one end binds to the FKBP12F36V tag on your POI, and the other end binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
This binding event brings the POI and the E3 ligase into close proximity, forming a "ternary complex". This proximity allows the E3 ligase to transfer ubiquitin molecules to the POI. A chain of ubiquitin molecules acts as a signal for the cell's protein disposal machinery, the proteasome, to recognize and degrade the tagged protein.
This compound is the crucial negative control for these experiments. It is a stereoisomer (diastereomer) of dTAGV-1 that can still bind to the FKBP12F36V tag but is engineered to be incapable of binding to VHL. Without VHL recruitment, the ternary complex does not form, ubiquitination does not occur, and the target protein is not degraded. Therefore, any degradation observed with this compound is considered an artifact.
Q3: What is the "hook effect" and could it explain my results?
The "hook effect" is a phenomenon commonly observed with bifunctional degraders like dTAGV-1 where the degradation efficiency decreases at very high concentrations of the degrader. This occurs because at excessive concentrations, the degrader forms separate binary complexes (dTAGV-1 with the target protein and dTAGV-1 with the E3 ligase) instead of the productive ternary complex (E3 ligase-dTAGV-1-target). However, the hook effect would result in less degradation at high concentrations of the active dTAGV-1. It does not explain why an inactive control like this compound would show any degradation activity.
Troubleshooting Guides
If you are observing partial degradation with this compound, follow these troubleshooting steps to identify the source of the issue.
Guide 1: Verify Reagent Integrity and Handling
The primary suspect for this issue is reagent contamination.
-
Use Fresh Aliquots: Thaw new, previously unopened vials of both dTAGV-1 and this compound. If you do not have fresh vials, prepare new stock solutions from the powdered compound.
-
Dedicated Pipettes: When preparing stock solutions and treating cells, use separate, clearly labeled pipettes and tubes for dTAGV-1 and this compound to prevent cross-contamination.
-
Perform a Dose-Response Curve: Treat your cells with a wide range of concentrations for both dTAGV-1 and this compound (e.g., 1 nM to 10 µM).
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Expected Outcome: dTAGV-1 should show potent, concentration-dependent degradation, possibly with a hook effect at the highest concentrations. This compound should show no degradation at any concentration.
-
Observed Anomaly: If this compound shows weak, dose-dependent degradation that mirrors the dTAGV-1 curve, it is highly indicative of contamination.
-
Guide 2: Validate the Experimental Workflow and Controls
It is crucial to rule out systemic issues in your experimental setup.
-
Include a "Vehicle Only" Control: Always include a control where cells are treated only with the vehicle (e.g., DMSO) used to dissolve the dTAG compounds. This provides the baseline level of your target protein.
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Confirm Proteasome-Dependence: To confirm that any observed degradation is via the intended pathway, pre-treat cells with a proteasome inhibitor (e.g., MG132 or carfilzomib) or a NEDD8-activating enzyme inhibitor (e.g., MLN4924) for 1-2 hours before adding dTAGV-1.
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Expected Outcome: The proteasome inhibitor should block degradation induced by dTAGV-1. This confirms that the degradation is proteasome-mediated.
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Application to the Anomaly: If the proteasome inhibitor also blocks the partial degradation seen with your this compound sample, it reinforces the theory of contamination with active dTAGV-1.
-
-
Run a "No Tag" Control: Use a parental cell line that does not express the FKBP12F36V-tagged protein. Treat these cells with dTAGV-1.
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Expected Outcome: dTAGV-1 should not cause degradation of the untagged, endogenous protein. This confirms the specificity of the dTAG system.
-
Data Presentation
Your experimental results should be carefully quantified and compared against expected outcomes.
Table 1: Expected vs. Anomalous Dose-Response Results
| Compound | Concentration | Expected % of Target Protein Remaining | Anomalous % of Target Protein Remaining (Example) | Interpretation of Anomaly |
| Vehicle (DMSO) | - | 100% | 100% | Baseline |
| dTAGV-1 | 10 nM | ~50% | ~50% | Active degradation |
| dTAGV-1 | 100 nM | <10% | <10% | Potent active degradation |
| dTAGV-1 | 5000 nM | ~30% (Hook Effect) | ~30% | Hook Effect |
| This compound | 10 nM | 100% | ~90% | Low-level contamination |
| This compound | 100 nM | 100% | ~75% | Significant contamination |
| This compound | 5000 nM | 100% | ~85% | Contamination + Hook Effect |
Experimental Protocols
Protocol 1: Western Blot for Assessing Protein Degradation
Western blotting is a key method for quantifying changes in protein levels.
-
Cell Lysis:
-
After treating cells with dTAG compounds for the desired time, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Sample Preparation & SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add 4x Laemmli sample buffer to a final concentration of 1x and heat at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Include a protein ladder.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific to your protein of interest overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading across lanes.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Quantify the band intensities using software like ImageJ. Normalize the intensity of your target protein band to the corresponding loading control band.
-
Visualizations
Signaling and Experimental Workflows
Caption: Mechanism of action for dTAGV-1 vs. the inactive control this compound.
Caption: Troubleshooting workflow for anomalous this compound results.
Caption: The Ubiquitin-Proteasome System (UPS) pathway for protein degradation.
References
dTAGV-1-NEG stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and best practices for the use of dTAGV-1-NEG.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is the diastereomer of dTAGV-1 and serves as its heterobifunctional negative control.[1] Its primary application is in targeted protein degradation experiments utilizing the dTAG system. While dTAGV-1 is designed to induce the degradation of FKBP12F36V-tagged proteins, this compound does not bind to the VHL E3 ligase and therefore should not cause degradation.[1][2] It is used to confirm that the observed degradation is a specific effect of dTAGV-1 and not due to off-target or solvent effects.[3]
Q2: What is the mechanism of action of the dTAG system and the role of this compound?
A2: The dTAG system is a chemical biology tool for rapid and selective protein degradation. It involves tagging a protein of interest with the mutant FKBP12F36V domain. The active degrader, dTAGV-1, is a heterobifunctional molecule that binds to both the FKBP12F36V tag on the target protein and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This brings the target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome. This compound, as a diastereomer of dTAGV-1, can still bind to the FKBP12F36V tag but is unable to recruit the VHL E3 ligase, thus preventing the degradation of the target protein.
Q3: How should this compound be stored?
A3: this compound should be stored as a solid at -20°C. Once reconstituted in a solvent such as DMSO, it is recommended to aliquot the solution and store it at -20°C for up to one month or at -80°C for up to six months. To maintain the integrity of the compound, repeated freeze-thaw cycles should be avoided.
Q4: How do I reconstitute this compound?
A4: this compound is soluble in DMSO up to 100 mM. To reconstitute, add the appropriate volume of high-quality, anhydrous DMSO to the vial to achieve the desired stock concentration. It may be necessary to use an ultrasonic bath to ensure the compound is fully dissolved. For cellular experiments, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Quantitative Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 1247.54 g/mol | |
| Formula | C68H90N6O14S | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in DMSO | |
| Storage (Solid) | -20°C | |
| Storage (in DMSO) | -20°C for 1 month; -80°C for 6 months |
Troubleshooting Guide
Q: My this compound control is showing some degradation of my target protein. What could be the cause?
A: This is unexpected, as this compound is designed to be inactive. Here are a few potential causes and troubleshooting steps:
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Compound Mix-up: Double-check that you have used this compound and not the active dTAGV-1 compound.
-
Contamination: Your this compound stock solution may have been contaminated with the active dTAGV-1. Prepare a fresh stock solution from the solid compound.
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Non-specific Effects at High Concentrations: While unlikely, very high concentrations of any compound can sometimes lead to non-specific cellular stress and protein degradation. Perform a dose-response experiment with this compound to see if the effect is concentration-dependent.
-
Target Protein Instability: Your FKBP12F36V-tagged protein of interest might be inherently unstable in the experimental conditions. Ensure that your vehicle-treated (e.g., DMSO-only) control shows stable protein levels over the time course of the experiment.
Q: I am having trouble dissolving this compound in DMSO.
A: this compound should be readily soluble in DMSO at concentrations up to 100 mM. If you are experiencing solubility issues, consider the following:
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Quality of DMSO: Ensure you are using anhydrous, high-purity DMSO. Water content in DMSO can affect the solubility of some compounds.
-
Sonication: Gentle warming and/or sonication can aid in dissolving the compound.
-
Concentration: If you are trying to make a stock solution at a concentration higher than 100 mM, it may not be fully soluble.
Q: The results from my this compound control are inconsistent between experiments.
A: Inconsistent results can stem from several factors:
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Freeze-Thaw Cycles: Repeatedly freezing and thawing your this compound stock solution can lead to its degradation. Ensure your stock is aliquoted to minimize freeze-thaw cycles.
-
Cellular Conditions: Variations in cell density, passage number, and overall cell health can impact experimental outcomes. Maintain consistent cell culture practices.
-
Experimental Timing: Ensure that the treatment duration and time points for analysis are consistent across all experiments.
Experimental Protocols
Example Protocol: Using this compound as a Negative Control in a Western Blot Experiment for Protein Degradation
This protocol provides a general framework. Specific details such as cell type, seeding density, and antibody concentrations should be optimized for your particular experiment.
1. Cell Seeding and Culture:
- Seed your cells (engineered to express the FKBP12F36V-tagged protein of interest) in appropriate culture plates (e.g., 6-well plates).
- Allow the cells to adhere and grow to a suitable confluency (typically 70-80%).
2. Preparation of Compounds:
- Prepare a fresh dilution of your dTAGV-1 and this compound stock solutions in pre-warmed cell culture medium to the desired final concentration (e.g., 500 nM). Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as the compound-treated samples.
3. Cell Treatment:
- Aspirate the old medium from the cells and replace it with the medium containing dTAGV-1, this compound, or the vehicle control.
- Incubate the cells for the desired time period (e.g., 24 hours).
4. Cell Lysis:
- After incubation, wash the cells with ice-cold PBS.
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate the lysates on ice for 20-30 minutes.
- Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
5. Western Blot Analysis:
- Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
- Boil the samples at 95-100°C for 5-10 minutes.
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Perform electrophoresis to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against your protein of interest and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
- Wash the membrane with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Expected Outcome:
-
dTAGV-1 treated sample: Significant reduction in the band intensity of the FKBP12F36V-tagged protein of interest compared to the vehicle control.
-
This compound treated sample: No significant change in the band intensity of the target protein compared to the vehicle control.
-
Loading control: Similar band intensity across all lanes.
Visualizations
Caption: Mechanism of the dTAG system with dTAGV-1 and this compound.
References
cell line specific effects of dTAGV-1-NEG
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of dTAGV-1-NEG, the inactive control for the dTAGV-1 protein degradation system. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the successful implementation of this critical negative control in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in an experiment?
A1: this compound is a diastereomer of dTAGV-1 and serves as its inactive negative control.[1][2] Its primary function is to demonstrate that the degradation of the FKBP12F36V-tagged target protein is a direct result of the active dTAGV-1 molecule and not due to off-target effects of the chemical scaffold or the experimental conditions. This compound is designed to not bind to the VHL E3 ubiquitin ligase, and therefore, it should not induce degradation of the target protein.[1][2]
Q2: In which cell lines has this compound been validated as a negative control?
A2: this compound has been shown to be an effective negative control in a variety of cell lines, including 293FT, PATU-8902, and EWS502 cells.[1] In these cell lines, treatment with this compound did not result in the degradation of FKBP12F36V-tagged proteins.
Q3: What are the recommended working concentrations and incubation times for this compound?
A3: The optimal concentration and incubation time can vary depending on the cell line and the specific experimental setup. However, published studies have used this compound at concentrations ranging from 500 nM to 10 µM for durations of 4 to 24 hours. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO, typically up to 100 mM. For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, it is advisable to aliquot the stock solution and store it at -80°C to avoid repeated freeze-thaw cycles.
Q5: Can I use a DMSO-only control instead of this compound?
A5: While a DMSO-only control is essential to control for solvent effects, it is not a substitute for this compound. This compound controls for any potential off-target effects of the chemical structure shared with dTAGV-1, ensuring that the observed degradation is specific to the active molecule's ability to recruit the E3 ligase.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpected degradation of the target protein with this compound treatment. | Compound Integrity: The this compound compound may have degraded or been contaminated with the active dTAGV-1. | - Ensure proper storage of this compound at -20°C (solid) or -80°C (in DMSO). - Use a fresh, validated batch of this compound. - Consider obtaining the compound from a reputable supplier. |
| High Concentration Off-Target Effects: Although unlikely at recommended concentrations, very high concentrations might lead to non-specific effects. | - Perform a dose-response experiment to confirm the inertness of this compound at various concentrations. - Use the lowest effective concentration of dTAGV-1 as a positive control to minimize the required concentration of the negative control. | |
| Cell Line Instability: The cell line expressing the FKBP12F36V-tagged protein may have inherent instability of the fusion protein. | - Monitor the stability of the tagged protein over time in the absence of any treatment. - Ensure consistent cell culture conditions. | |
| High background in Western blot or flow cytometry, making it difficult to assess the effect of this compound. | Antibody Specificity: The primary antibody may have low specificity for the target protein or the tag. | - Validate the primary antibody for specificity using appropriate controls (e.g., knockout/knockdown cell lines). - Test different primary antibodies. |
| Blocking and Washing: Inefficient blocking or washing steps can lead to high background. | - Optimize blocking conditions (e.g., type of blocking buffer, duration). - Increase the number and duration of washing steps. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Inconsistent cell density, passage number, or cell health can affect experimental outcomes. | - Maintain a consistent cell culture protocol, including seeding density and passage number. - Regularly check for mycoplasma contamination. |
| Compound Preparation: Inconsistent preparation of this compound stock solutions. | - Prepare a large batch of stock solution, aliquot, and store at -80°C to ensure consistency across experiments. |
Quantitative Data Summary
The following tables summarize the observed effects of this compound in different cell lines as reported in the literature.
Table 1: Effect of this compound on FKBP12F36V-Nluc Degradation in 293FT Cells
| Treatment | Concentration | Duration | Normalized Nluc/Fluc Signal (Mean ± SD) | Reference |
| dTAGV-1 | Various | 24 h | Significant Decrease | |
| This compound | Various | 24 h | No Significant Change |
Table 2: Effect of this compound on KRASG12V Degradation in PATU-8902 Cells
| Treatment | Concentration | Duration | KRASG12V Protein Levels | Reference |
| dTAGV-1 | 500 nM | 24 h | Degraded | |
| This compound | 500 nM | 24 h | Not Degraded |
Table 3: Effect of this compound on Cell Proliferation in EWS502 Cells
| Cell Line | Treatment | Concentration | Duration | Relative Cell Growth | Reference |
| EWS502 FKBP12F36V-EWS/FLI | dTAGV-1 | 1 µM | 8 days | Inhibited | |
| EWS502 FKBP12F36V-EWS/FLI | This compound | 1 µM | 8 days | Unaffected |
Experimental Protocols
General Cell Culture and Treatment with this compound
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Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
Compound Preparation: Thaw a frozen aliquot of this compound (in DMSO) at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium.
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Treatment: Remove the existing medium from the cells and add the medium containing the appropriate concentration of this compound or control (e.g., DMSO).
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Incubation: Incubate the cells for the desired duration (e.g., 4, 8, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Lysis and Analysis: After incubation, proceed with cell lysis for downstream applications such as Western blotting or prepare cells for flow cytometry analysis.
Western Blot Analysis of Target Protein Degradation
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Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody against the target protein or tag (e.g., anti-HA) overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Workflow of the dTAGV-1 system and the role of this compound.
Caption: Troubleshooting logic for unexpected this compound activity.
References
Technical Support Center: dTAGV-1 & dTAGV-1-NEG
Mitigating Non-Specific Binding in dTAG Experiments
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals mitigate non-specific binding when using dTAGV-1 and its negative control, dTAGV-1-NEG.
The dTAG (degradation tag) system is a powerful tool for inducing rapid and selective degradation of target proteins.[1][2][3] dTAGV-1 is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein fused with the mutant FKBP12F36V tag, leading to its ubiquitination and subsequent proteasomal degradation.[4][5] To ensure that the observed degradation is a direct result of dTAGV-1's specific mechanism, it is crucial to use the negative control, this compound. This compound is a diastereomer of dTAGV-1 that is unable to bind to VHL, and therefore should not induce degradation of the target protein.
Non-specific binding of either dTAGV-1 or this compound can lead to misleading results, such as off-target effects or false positives. This guide will help you identify and address these issues.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of this compound?
A1: this compound serves as a crucial negative control in your experiments. Since it cannot recruit the VHL E3 ligase, it should not induce the degradation of your FKBP12F36V-tagged protein of interest. Any effects observed in the presence of this compound can be attributed to non-specific binding or other off-target effects.
Q2: I am observing degradation of my target protein with this compound. What could be the cause?
A2: Degradation of the target protein with the negative control suggests a non-specific effect. This could be due to several factors, including:
-
High concentrations of this compound: Even with a negative control, high concentrations can sometimes lead to off-target effects.
-
Contamination: Ensure your this compound stock is not contaminated with dTAGV-1.
-
Cellular stress responses: High concentrations of any small molecule can induce stress, which might lead to protein degradation through pathways independent of the dTAG system.
Q3: How can I be sure that the degradation I see with dTAGV-1 is specific?
A3: To confirm the specificity of dTAGV-1-mediated degradation, you should always include the following controls in your experiment:
-
This compound: As discussed, this should not induce degradation.
-
Proteasome inhibitor (e.g., MG132 or bortezomib): Pre-treatment with a proteasome inhibitor should block the degradation of your target protein by dTAGV-1.
-
VHL-deficient cells: If available, using a cell line that lacks VHL should prevent dTAGV-1-mediated degradation.
Troubleshooting Guide
Issue 1: High background signal in pull-down or immunoprecipitation (IP) experiments.
High background can obscure the specific interactions you are trying to detect. This is often due to non-specific binding of proteins to the beads or antibody.
Troubleshooting Steps:
-
Pre-clear the lysate: Before adding your specific antibody, incubate the cell lysate with beads alone for 30-60 minutes. This will help to remove proteins that non-specifically bind to the beads.
-
Optimize washing steps: Increase the number of washes or the stringency of the wash buffer. You can try increasing the salt concentration or adding a low concentration of a non-ionic detergent.
-
Block non-specific sites: Incubate the beads with a blocking agent like bovine serum albumin (BSA) or salmon sperm DNA before adding the antibody.
-
Use a different type of bead: Magnetic beads often have lower non-specific binding compared to agarose beads.
Table 1: Comparison of Wash Buffer Additives for Reducing Non-Specific Binding
| Additive | Typical Concentration | Mechanism of Action |
| Tween-20 | 0.05% - 0.1% | Non-ionic detergent that reduces hydrophobic interactions. |
| Triton X-100 | 0.1% - 1% | Non-ionic detergent, can be harsher than Tween-20. |
| NaCl | 150 mM - 500 mM | Reduces ionic interactions. |
| BSA | 1% - 5% | Blocks non-specific protein binding sites on beads. |
Issue 2: Off-target effects observed with this compound.
If you observe phenotypic changes or protein degradation with this compound, it is important to determine the cause.
Troubleshooting Steps:
-
Perform a dose-response experiment: Test a range of concentrations for both dTAGV-1 and this compound. Use the lowest effective concentration of dTAGV-1 and a corresponding concentration of this compound.
-
Verify the integrity of your compounds: Use techniques like HPLC or mass spectrometry to confirm the purity and identity of your dTAGV-1 and this compound stocks.
-
Use orthogonal controls: In addition to this compound, use other negative controls, such as an empty vector control or a cell line that does not express the FKBP12F36V-tagged protein.
Experimental Protocols
Protocol 1: Optimizing Wash Buffers for Immunoprecipitation
-
Prepare a set of wash buffers with varying concentrations of salt (e.g., 150 mM, 300 mM, 500 mM NaCl) and non-ionic detergent (e.g., 0.05%, 0.1%, 0.5% Tween-20).
-
Perform your standard immunoprecipitation protocol, but divide the beads into equal aliquots after the initial binding step.
-
Wash each aliquot with a different wash buffer.
-
Elute the bound proteins and analyze the results by Western blotting.
-
Compare the amount of your protein of interest to the amount of a known non-specific binding protein (e.g., actin or tubulin) to determine the optimal wash buffer.
Protocol 2: Pre-clearing Lysate for Immunoprecipitation
-
Add Protein A/G beads to your cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Centrifuge the lysate to pellet the beads.
-
Carefully transfer the supernatant (the pre-cleared lysate) to a new tube.
-
Proceed with your immunoprecipitation protocol using the pre-cleared lysate.
Visualizations
Caption: Mechanism of action for dTAGV-1 and its negative control, this compound.
Caption: Troubleshooting workflow for non-specific binding issues.
References
Validation & Comparative
dTAGV-1-NEG vs. DMSO: A Comparative Guide for Selecting the Appropriate Negative Control in Targeted Protein Degradation Studies
For researchers, scientists, and drug development professionals engaged in targeted protein degradation (TPD), the choice of an appropriate negative control is paramount for the rigorous validation of experimental findings. While dimethyl sulfoxide (DMSO) is a widely used vehicle control, the inactive diastereomer dTAGV-1-NEG offers a more specific and robust control for experiments involving the dTAGV-1 degrader. This guide provides a comprehensive comparison of this compound and DMSO as negative controls, supported by experimental data and detailed protocols.
In the burgeoning field of TPD, PROTACs (Proteolysis Targeting Chimeras) have emerged as powerful tools to selectively eliminate proteins of interest. The dTAG system, which utilizes a mutated FKBP12 (FKBP12F36V) tag, allows for the rapid and specific degradation of virtually any target protein. dTAGV-1 is a VHL-recruiting degrader that binds to the FKBP12F36V-tagged protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[1][2][3] To ensure that the observed biological effects are a direct consequence of target protein degradation, a proper negative control is essential.
The Rationale for a Specific Negative Control
While DMSO is a common solvent for many small molecules used in cellular assays and serves as a vehicle control, it does not account for potential off-target effects of the degrader molecule itself, independent of its degradation-inducing activity.[4][5] this compound is a diastereomer of dTAGV-1 that is incapable of binding to the VHL E3 ligase. This crucial difference means that this compound can still bind to the FKBP12F36V-tagged protein but cannot recruit the degradation machinery. Therefore, it serves as an ideal negative control to distinguish between the effects of target degradation and other potential pharmacological effects of the dTAGV-1 molecule.
Experimental Data: this compound vs. DMSO
Numerous studies have demonstrated the importance of using this compound as a negative control alongside DMSO. The following tables summarize key quantitative data from experiments investigating the effects of dTAGV-1, this compound, and DMSO on target protein levels and downstream cellular processes.
Table 1: Effect on FKBP12F36V-Nluc Degradation
| Treatment (24h) | DMSO-normalized Nluc/Fluc Signal Ratio |
| dTAGV-1 | Significant reduction |
| This compound | No significant change |
| DMSO | Baseline (normalized to 1) |
Data synthesized from studies in 293FT FKBP12F36V-Nluc cells.
Table 2: Effect on KRASG12V Degradation and Downstream Signaling
| Treatment | KRASG12V Protein Levels | pERK1/2 Levels |
| dTAGV-1 (1-24h) | Rapid degradation | Rapid reduction |
| This compound | No significant change | No significant change |
| DMSO | No significant change | No significant change |
Data from studies in PATU-8902 FKBP12F36V-KRASG12V; KRAS-/- cells.
Table 3: Effect on Cell Proliferation in Ewing Sarcoma Cells
| Treatment | Relative Growth of EWS502 FKBP12F36V-EWS/FLI; EWS/FLI-/- cells |
| dTAGV-1 | Significant inhibition |
| This compound | No significant inhibition |
| DMSO | No significant inhibition |
Data representative of multiple independent experiments.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental logic discussed, the following diagrams are provided.
Caption: Mechanism of dTAGV-1 mediated protein degradation.
Caption: Comparison of dTAGV-1, this compound, and DMSO.
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison.
Cell Culture and Treatment
-
Cell Lines: 293FT cells expressing FKBP12WT-Nluc or FKBP12F36V-Nluc, and PATU-8902 cells with endogenous KRAS knocked out and expressing FKBP12F36V-KRASG12V.
-
Culture Conditions: Cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing dTAGV-1, this compound, or DMSO at the desired concentrations for the indicated times.
Luciferase Reporter Assay
-
293FT FKBP12F36V-Nluc cells are treated with dTAGV-1, this compound, or DMSO for 24 hours.
-
Cell viability and luciferase activity are measured using a commercial dual-luciferase reporter assay system.
-
The ratio of NanoLuc (Nluc) to Firefly luciferase (Fluc) is calculated to normalize for cell number and transfection efficiency.
-
Results are then normalized to the DMSO-treated control group.
Immunoblotting
-
Cells are treated as described above for the specified duration.
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against the target protein (e.g., KRAS, pERK1/2) and a loading control (e.g., GAPDH, Vinculin).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Proliferation Assay
-
Cells are seeded in 96-well plates and treated with dTAGV-1, this compound, or DMSO.
-
Cell viability or proliferation is assessed at various time points (e.g., every 24 hours for 5 days) using a commercial assay such as CellTiter-Glo.
-
Luminescence is measured using a plate reader, and the values are normalized to the day 0 reading to determine the relative growth.
Conclusion
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to dTAG Negative Controls: dTAGV-1-NEG in Focus
In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for inducing rapid and specific degradation of proteins of interest. This guide provides a detailed comparison of dTAGV-1-NEG, a negative control for the VHL-recruiting dTAGV-1, with other commonly used dTAG negative controls. The information presented here is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate controls for their dTAG-based experiments.
Introduction to dTAG Negative Controls
The dTAG system utilizes heterobifunctional molecules to bring a target protein, fused with an FKBP12F36V tag, into proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Negative controls are crucial for validating that the observed degradation is a direct result of the dTAG molecule's activity and not due to off-target effects.
This compound is the diastereomer of dTAGV-1 and serves as its corresponding negative control. Due to its stereochemistry, this compound is unable to bind to the von Hippel-Lindau (VHL) E3 ligase, thus preventing the formation of a productive ternary complex required for protein degradation.[1][2] This guide compares the performance of this compound with other established dTAG negative controls, namely dTAG-13-NEG and dTAG-47-NEG, which are the inactive counterparts of the CRBN-recruiting dTAG molecules, dTAG-13 and dTAG-47, respectively.[1][3]
Mechanism of Action: Active vs. Negative Controls
The fundamental difference between active dTAG molecules and their negative controls lies in their ability to recruit an E3 ligase. The following diagram illustrates the mechanism of action of dTAGV-1 and the inaction of this compound.
Comparative Performance Data
Experimental data consistently demonstrates the inability of this compound and other dTAG negative controls to induce degradation of FKBP12F36V-tagged proteins. The following table summarizes quantitative data from key experiments comparing the activity of these negative controls.
| Experiment Type | Cell Line | Target Protein | Compound | Concentration | Result (% of DMSO control) | Reference |
| Luciferase Reporter Assay | 293FT | FKBP12F36V-Nluc | This compound | 1-10 µM | No significant degradation | |
| Luciferase Reporter Assay | 293FT | FKBP12F36V-Nluc | This compound | 1 µM | ~100% | |
| Luciferase Reporter Assay | 293FT | FKBP12F36V-Nluc | dTAG-13-NEG | 1 µM | ~100% | |
| Luciferase Reporter Assay | 293FT | FKBP12F36V-Nluc | dTAG-47-NEG | 1 µM | ~100% | |
| Immunoblot | PATU-8902 | FKBP12F36V-KRASG12V | This compound | 500 nM | No degradation | |
| Immunoblot | EWS502 | FKBP12F36V-EWS/FLI | This compound | 1 µM | No degradation | |
| Proteomics | PATU-8902 | Proteome-wide | This compound | 500 nM | No significant protein degradation |
As shown in the table, across various experimental setups, this compound, dTAG-13-NEG, and dTAG-47-NEG do not induce degradation of their respective target proteins, confirming their suitability as negative controls. Notably, a study by Nabet et al. (2020) demonstrated that the abrogation of degradation effects by this compound was comparable to that of dTAG-13-NEG and dTAG-47-NEG.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key experiments cited in this guide.
Luciferase Reporter Assay
This assay is used to quantify the degradation of a target protein fused to a luciferase reporter.
Protocol:
-
Cell Seeding: Seed 293FT cells stably expressing FKBP12F36V-NanoLuciferase (Nluc) into 96-well plates.
-
Compound Treatment: The following day, treat the cells with the desired concentrations of dTAGV-1, this compound, dTAG-13, dTAG-13-NEG, dTAG-47, or dTAG-47-NEG. Include a DMSO-only control.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., Passive Lysis Buffer).
-
Luminescence Measurement: Measure the Nluc activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence readings of the compound-treated wells to the DMSO-treated control wells.
Immunoblotting
Immunoblotting (Western blotting) is used to visualize the degradation of the target protein.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., PATU-8902 expressing FKBP12F36V-KRASG12V) and treat with dTAG compounds (e.g., 500 nM dTAGV-1 or this compound) for the desired time course.
-
Cell Lysis: Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (or the FKBP12 tag) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A loading control like GAPDH or β-actin should be probed to ensure equal protein loading.
Conclusion
This compound serves as a robust and reliable negative control for dTAGV-1-mediated protein degradation. Experimental evidence confirms its inability to induce degradation, with performance comparable to other established dTAG negative controls like dTAG-13-NEG and dTAG-47-NEG. The use of these negative controls is indispensable for validating the specificity of the dTAG system and ensuring the accurate interpretation of experimental results. Researchers should always include a relevant negative control in their dTAG experiments to confidently attribute the observed protein degradation to the specific activity of the active dTAG molecule.
References
Validating dTAGV-1 Specificity: A Comparative Guide with dTAGV-1-NEG
The Degradation Tag (dTAG) system is a powerful chemical biology tool for inducing rapid and specific degradation of a target protein of interest. This guide provides a detailed comparison of dTAGV-1, a selective VHL-recruiting degrader, and its inactive diastereomer, dTAGV-1-NEG, to validate the specificity of the dTAG system. The experimental data presented herein demonstrates the on-target activity of dTAGV-1 and the utility of this compound as a crucial negative control.
Mechanism of Action: dTAGV-1 vs. This compound
dTAGV-1 is a heterobifunctional small molecule designed to hijack the cell's ubiquitin-proteasome system. It comprises a ligand that selectively binds to the F36V mutant of the FKBP12 protein (FKBP12F36V) and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] When a target protein is tagged with FKBP12F36V, dTAGV-1 facilitates the formation of a ternary complex between the tagged protein and the VHL E3 ligase complex.[2][3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.
In contrast, this compound is a diastereomer of dTAGV-1 that is unable to bind to and recruit VHL.[2] This critical difference makes it an ideal negative control, as it retains the ability to bind the FKBP12F36V tag but cannot initiate the degradation cascade. Any observed biological effect with dTAGV-1 that is absent with this compound can be confidently attributed to the degradation of the target protein.
References
Confirming VHL-Dependent Degradation: A Comparative Guide to dTAGV-1 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The von Hippel-Lindau (VHL) E3 ubiquitin ligase is a critical component of the cellular machinery that targets proteins for degradation, most notably the Hypoxia-Inducible Factor 1α (HIF-1α).[1][2] Understanding whether a protein's degradation is VHL-dependent is crucial for basic research and for the development of targeted protein degraders like PROTACs. This guide provides a comprehensive comparison of dTAGV-1, a potent tool for inducing VHL-mediated degradation, with its essential negative control, dTAGV-1-NEG, and other experimental approaches for confirming VHL-dependent degradation.
The dTAG System for VHL-Mediated Degradation
The dTAG system is a chemical biology tool that enables the rapid and specific degradation of a target protein.[3][4][5] This is achieved by fusing the protein of interest with a mutated FKBP12 protein (FKBP12F36V). The dTAGV-1 molecule is a heterobifunctional compound that acts as a bridge between the FKBP12F36V-tagged protein and the VHL E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the fusion protein.
The Critical Role of the Negative Control: this compound
To confidently attribute the observed protein degradation to a VHL-dependent mechanism, a proper negative control is essential. This compound is a diastereomer of dTAGV-1 that is designed to not bind to VHL. Consequently, this compound should not induce the degradation of the FKBP12F36V-tagged protein. Any degradation observed in the presence of dTAGV-1 but not this compound can be confidently attributed to the VHL-recruiting activity of dTAGV-1.
VHL-Dependent Ubiquitination and Degradation Pathway
The canonical VHL-dependent degradation pathway involves the recognition of a hydroxylated proline residue on the substrate protein. Under normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on target proteins like HIF-1α. This post-translational modification creates a binding site for the VHL protein, which is part of a larger E3 ubiquitin ligase complex that includes Elongin B, Elongin C, Cullin 2 (CUL2), and RBX1. Upon binding, the E3 ligase complex polyubiquitinates the substrate, marking it for degradation by the 26S proteasome.
References
- 1. Ubiquitin Pathway in VHL Cancer Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Roles of VHL-Dependent Ubiquitination in Signaling and Cancer [frontiersin.org]
- 3. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. storage.prod.researchhub.com [storage.prod.researchhub.com]
Comparative Proteomic Analysis: dTAGV-1 Versus the Inactive Control dTAGV-1-NEG
A comprehensive proteomic comparison reveals the high specificity of the dTAGV-1 system for targeted protein degradation, with its inactive diastereomer, dTAGV-1-NEG, serving as a crucial negative control. This guide presents a detailed analysis of proteomics data from experiments utilizing dTAGV-1 to induce the degradation of target proteins and showcases the absence of such effects with this compound. The experimental protocols and resulting data are summarized to provide researchers with a clear understanding of the system's performance.
Quantitative Proteomics Data Summary
Multiplexed quantitative mass spectrometry-based proteomics was employed to globally assess protein abundance changes upon treatment with dTAGV-1 and this compound. The following tables summarize the key findings from two different experimental systems described in the foundational study by Nabet et al., 2020.[1][2]
Table 1: Proteomic Analysis in PATU-8902 LACZ-FKBP12F36V Cells
This experiment aimed to assess the selectivity of dTAGV-1 in a pancreatic cancer cell line engineered to express the fusion protein LACZ-FKBP12F36V.
| Treatment Condition | Target Protein | Fold Change vs. DMSO | p-value | FDR q-value | Other Significantly Degraded Proteins |
| 500 nM dTAGV-1 (4h) | LACZ-FKBP12F36V | < -2.0 | < 0.001 | < 0.05 | None |
| This compound | Not Applicable | No significant changes | Not Applicable | Not Applicable | None |
Data sourced from Nabet et al., 2020.[1][2]
The data unequivocally demonstrates that in PATU-8902 cells, LACZ-FKBP12F36V was the only protein significantly degraded following treatment with dTAGV-1.[1] Crucially, the inactive control, this compound, did not induce any significant changes in the proteome, highlighting the specific, VHL-dependent mechanism of action of dTAGV-1.
Table 2: Proteomic Analysis in EWS502 FKBP12F36V-EWS/FLI Cells
To demonstrate the utility of dTAGV-1 in degrading a therapeutically relevant fusion protein, Ewing sarcoma EWS502 cells expressing FKBP12F36V-EWS/FLI were treated with dTAGV-1.
| Treatment Condition | Significantly Downregulated Proteins | Fold Change vs. DMSO | p-value | FDR |
| 1 µM dTAGV-1 (6h) | FKBP12F36V-EWS/FLI | Most significantly downregulated | < 0.05 | < 0.05 |
| NKX2-2 | Decreased | < 0.05 | < 0.05 |
Data sourced from Nabet et al., 2020.
In this model, dTAGV-1 treatment led to the pronounced degradation of the target protein FKBP12F36V-EWS/FLI. This was accompanied by a decrease in known downstream targets of the EWS/FLI oncoprotein, such as NKX2-2. Gene Set Enrichment Analysis (GSEA) of the proteomics data further confirmed the on-target effect of EWS/FLI degradation, showing an enrichment of known EWS/FLI and Ewing sarcoma gene signatures among the differentially expressed proteins.
Experimental Protocols
The following is a summary of the key experimental protocols for the quantitative proteomics experiments.
Cell Culture and Treatment:
-
PATU-8902 LACZ-FKBP12F36V cells were treated with either DMSO (vehicle), 500 nM dTAGV-1, or 500 nM this compound for 4 hours.
-
EWS502 FKBP12F36V-EWS/FLI cells were treated with either DMSO or 1 µM dTAGV-1 for 6 hours.
Sample Preparation for Mass Spectrometry:
-
Cell Lysis: Cell pellets were lysed in a buffer containing 8 M urea and 200 mM EPPS (pH 8.5), supplemented with protease inhibitors. The lysate was homogenized and DNA was sheared by sonication.
-
Protein Quantification and Digestion: Protein concentration was determined using a BCA assay. 100 µg of protein from each sample was reduced with 10 mM DTT and alkylated with 20 mM iodoacetamide. The proteins were then digested overnight with the enzyme Trypsin.
-
Tandem Mass Tag (TMT) Labeling: The resulting peptides were labeled with TMT reagents to enable multiplexed quantitative analysis.
-
Peptide Fractionation: The TMT-labeled peptides were fractionated using basic reverse-phase liquid chromatography to increase the depth of proteome coverage.
Mass Spectrometry and Data Analysis:
-
LC-MS/MS Analysis: The fractionated peptides were analyzed on an Orbitrap Fusion mass spectrometer coupled with a Proxeon NanoLC-1000 UHPLC system.
-
Data Processing: The raw mass spectrometry data was processed using a comprehensive data analysis pipeline. Peptide and protein identification and quantification were performed against a human protein database.
-
Statistical Analysis: Statistical significance of protein abundance changes was determined using a two-tailed Student's t-test, and a permutation-based false discovery rate (FDR) was calculated to correct for multiple comparisons.
Visualizations
dTAGV-1 Mechanism of Action and Experimental Workflow
The following diagram illustrates the mechanism of dTAGV-1-mediated protein degradation and the general workflow of the comparative proteomic analysis.
Caption: Mechanism of dTAGV-1 and proteomics workflow.
Downstream Signaling of EWS/FLI Degradation
This diagram depicts a simplified signaling pathway affected by the dTAGV-1-mediated degradation of the EWS/FLI oncoprotein in Ewing sarcoma. The degradation of EWS/FLI leads to the altered expression of its downstream target genes, impacting key cellular processes.
Caption: EWS/FLI downstream signaling pathway.
References
- 1. EWS/FLI-1 Silencing and Gene Profiling of Ewing Cells Reveal Downstream Oncogenic Pathways and a Crucial Role for Repression of Insulin-Like Growth Factor Binding Protein 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid and direct control of target protein levels with VHL-recruiting dTAG molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validating Phenotypic Screening Hits: A Comparative Guide to dTAGV-1-NEG and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Phenotypic screening has re-emerged as a powerful strategy in drug discovery, enabling the identification of compounds that modulate cellular functions without preconceived notions of their molecular targets. However, a critical bottleneck in this approach is the subsequent identification and validation of the protein target(s) responsible for the observed phenotype. This guide provides a comprehensive comparison of the dTAG (degradation tag) technology, specifically utilizing dTAGV-1 and its negative control dTAGV-1-NEG, with other common target validation methods. We present experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate strategy for their target validation needs.
The Challenge of Target Validation in Phenotypic Screening
Identifying the molecular target of a hit compound from a phenotypic screen is a process known as target deconvolution. Once a putative target is identified, it is crucial to validate that engagement of this target by the compound is indeed responsible for the observed phenotype. This validation step is essential to ensure that the subsequent drug development efforts are directed toward a therapeutically relevant target.
The dTAG System: A Chemical-Genetic Approach to Target Validation
The dTAG technology offers a rapid and specific method for validating putative drug targets by inducing the degradation of a protein of interest.[1] This system relies on two key components:
-
A protein of interest fused to a mutant FKBP12 (FKBP12F36V) tag: This can be achieved through genetic engineering, either by expressing a transgene or by CRISPR/Cas9-mediated knock-in at the endogenous locus.[2][3]
-
A heterobifunctional dTAG molecule: This small molecule acts as a "degrader," bridging the FKBP12F36V-tagged protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2][4]
dTAGV-1 is a VHL-recruiting dTAG molecule, meaning it brings the tagged protein into proximity with the von Hippel-Lindau (VHL) E3 ligase complex.
The Crucial Role of the Negative Control: this compound
To confidently attribute a phenotype to the degradation of a specific target, a robust negative control is indispensable. This compound is a diastereomer of dTAGV-1 that is designed for this purpose. While it can still bind to the FKBP12F36V tag, it is incapable of recruiting the VHL E3 ligase. Consequently, treatment with this compound does not lead to the degradation of the target protein. Any phenotypic changes observed upon treatment with dTAGV-1 but not with this compound can be directly attributed to the degradation of the target protein, thus validating its role in the phenotype.
Comparative Analysis of Target Validation Methods
The dTAG system provides a powerful alternative to traditional genetic methods of target validation, such as RNA interference (RNAi) and CRISPR interference (CRISPRi). The following table summarizes a qualitative and quantitative comparison of these methods.
| Feature | dTAG System | CRISPRi | RNAi | aTAG System | BromoTag System |
| Mechanism | Induced protein degradation | Transcriptional repression | mRNA degradation | Induced protein degradation | Induced protein degradation |
| Target Level | Protein | Gene (transcription) | mRNA | Protein | Protein |
| Time to Effect | Rapid (minutes to hours) | Slower (hours to days) | Slower (hours to days) | Rapid | Rapid (t1/2 ~40 min for AGB1) |
| Reversibility | Yes (washout of dTAG molecule) | Yes (requires cessation of gRNA/dCas9 expression) | Yes (transient) | Yes | Yes |
| Dose-Tunability | Yes | Limited | Limited | Yes | Yes |
| Specificity | High (proteome-wide studies show high selectivity) | Potential for off-target effects | Known off-target effects | High | High selectivity for tagged protein over wild-type |
| Negative Control | This compound (inactive diastereomer) | Non-targeting gRNA | Scrambled siRNA/shRNA | Inactive control compound | BromoTag cis-AGB1 (inactive diastereomer) |
| DC50 | Target-dependent (nM to µM range) | N/A | N/A | Target-dependent | < 15 nM (AGB1 for BromoTag-Brd2) |
| In Vivo Applicability | Yes | Yes | Yes | Yes | Yes |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Mechanism of the dTAG System
Caption: Mechanism of dTAGV-1-mediated protein degradation.
Experimental Workflow for Target Validation using this compound
Caption: Workflow for validating a phenotypic screening hit.
Experimental Protocols
Generation of FKBP12F36V-tagged Cell Lines
a) CRISPR/Cas9-mediated Endogenous Tagging (Recommended for physiological relevance)
This protocol is adapted from published methods.
-
Design: Design a guide RNA (gRNA) targeting the C-terminus or N-terminus of the gene of interest, immediately before the stop codon or after the start codon, respectively. Also, design a donor plasmid containing the FKBP12F36V tag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA cut site.
-
Transfection: Co-transfect the target cells with the gRNA expression plasmid, a Cas9 expression plasmid, and the donor plasmid.
-
Selection: Select for successfully edited cells. This can be done by including a selection marker in the donor plasmid or by single-cell cloning followed by PCR-based screening.
-
Validation: Validate the correct integration of the FKBP12F36V tag by PCR and Sanger sequencing. Confirm the expression of the tagged protein at the expected molecular weight by Western blot using an antibody against the target protein or the tag.
b) Lentiviral Expression of an FKBP12F36V-fusion Protein
This method is faster but may not reflect endogenous expression levels.
-
Cloning: Clone the cDNA of the target protein into a lentiviral expression vector that contains an N-terminal or C-terminal FKBP12F36V tag.
-
Virus Production: Co-transfect HEK293T cells with the lentiviral expression vector and packaging plasmids.
-
Transduction: Harvest the lentiviral particles and transduce the target cells.
-
Selection: Select for transduced cells using an appropriate antibiotic resistance marker present on the lentiviral vector.
-
Validation: Confirm the expression of the fusion protein by Western blot.
Target Validation Experiment
-
Cell Plating: Plate the engineered cells (expressing the FKBP12F36V-tagged protein) in a multi-well format suitable for the phenotypic assay.
-
Treatment: Treat the cells with the following conditions:
-
Vehicle (e.g., DMSO)
-
Phenotypic screening hit compound
-
dTAGV-1 (e.g., 100-500 nM)
-
This compound (at the same concentration as dTAGV-1)
-
-
Incubation: Incubate the cells for a duration sufficient to observe the phenotype of interest (this will be target and phenotype dependent, but can range from hours to days).
-
Phenotypic Readout: Perform the phenotypic assay (e.g., measure cell viability, reporter gene expression, or image-based analysis).
-
Protein Degradation Analysis: In parallel, lyse a set of treated cells at various time points (e.g., 1, 2, 4, 8, 24 hours) after dTAGV-1 and this compound treatment. Analyze the protein levels of the tagged target by Western blot to confirm degradation by dTAGV-1 and lack of degradation by this compound.
Conclusion
The dTAG system, with the essential inclusion of the this compound control, offers a robust and efficient platform for the validation of targets identified through phenotypic screening. Its key advantages of speed, reversibility, and high specificity make it a superior choice over traditional genetic methods in many contexts. By providing a direct link between the degradation of a specific protein and a cellular phenotype, the dTAG technology significantly de-risks and accelerates the progression of novel drug discovery programs. This guide provides the necessary framework for researchers to implement this powerful technology in their target validation workflows.
References
Unmasking Specificity: A Comparative Analysis of dTAGV-1 and its Non-Binding Epimer, dTAGV-1-NEG
In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for inducing the selective removal of proteins of interest. A key component of this system is the dTAGV-1 molecule, a heterobifunctional degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to a target protein fused with a mutant FKBP12(F36V) tag, leading to its ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5] To ensure the observed effects are a direct consequence of target protein degradation, a crucial negative control is employed: dTAGV-1-NEG. This document provides a comprehensive comparison of dTAGV-1 with its non-binding epimer, this compound, highlighting their distinct biochemical properties and functional outcomes through experimental data.
Distinguishing dTAGV-1 and this compound: A Stereochemical Nuance with Profound Functional Consequences
This compound is a diastereomer of dTAGV-1, meaning they have the same chemical formula and connectivity but differ in the spatial arrangement of their atoms. This subtle stereochemical difference has a critical impact on the molecule's ability to interact with the VHL E3 ligase. While dTAGV-1 is engineered to bind effectively to both the FKBP12(F36V) tag and VHL, this compound is designed to be incapable of recruiting VHL. This makes this compound an ideal negative control, as it retains the ability to bind to the FKBP12(F36V)-tagged protein but cannot initiate the degradation cascade.
Functional Comparison: The Inactivity of this compound in Protein Degradation
Experimental evidence consistently demonstrates the inability of this compound to induce the degradation of FKBP12(F36V)-tagged proteins, in stark contrast to the potent activity of dTAGV-1.
Quantitative Analysis of Protein Degradation
Studies utilizing various cell lines have consistently shown that treatment with dTAGV-1 leads to a significant and rapid reduction in the levels of FKBP12(F36V)-fusion proteins. Conversely, this compound shows no such effect, with protein levels remaining comparable to those in vehicle-treated (DMSO) cells.
| Cell Line | Target Protein | Treatment | Concentration | Time (h) | Outcome | Reference |
| 293FT | FKBP12(F36V)-Nluc | dTAGV-1 | 1-10 µM | 24 | Potent degradation of FKBP12(F36V)-Nluc | |
| 293FT | FKBP12(F36V)-Nluc | This compound | 1-10 µM | 24 | No degradation of FKBP12(F36V)-Nluc | |
| PATU-8902 | FKBP12(F36V)-KRAS(G12V) | dTAGV-1 | 500 nM | 24 | Degradation of KRAS(G12V) protein | |
| PATU-8902 | FKBP12(F36V)-KRAS(G12V) | This compound | 500 nM | 24 | No degradation of KRAS(G12V) protein | |
| EWS502 | FKBP12(F36V)-GFP | dTAGV-1 | 1 µM | 24 | Degradation of FKBP12(F36V)-GFP | |
| EWS502 | FKBP12(F36V)-GFP | This compound | 1 µM | 24 | No degradation of FKBP12(F36V)-GFP |
Impact on Cellular Processes
The functional consequence of targeted protein degradation by dTAGV-1 is evident in cellular assays, where it can induce specific phenotypes such as inhibition of cell proliferation. In contrast, this compound does not elicit these biological responses, reinforcing its role as a non-functional control. For instance, in Ewing sarcoma cells expressing FKBP12(F36V)-EWS/FLI, dTAGV-1 treatment leads to potent antiproliferative effects, which are absent with this compound treatment.
Visualizing the Mechanism: The dTAG System Signaling Pathway
The differential activity of dTAGV-1 and this compound can be best understood by visualizing the signaling pathway of the dTAG system.
Caption: Mechanism of action for dTAGV-1 versus its non-binding epimer, this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. Below are representative protocols for key experiments used to compare dTAGV-1 and this compound.
Cell Culture and Treatment
-
Cell Lines: 293FT, PATU-8902, or other cell lines engineered to express the FKBP12(F36V)-tagged protein of interest.
-
Culture Conditions: Cells are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in appropriate plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing dTAGV-1, this compound, or DMSO (vehicle control) at the desired concentrations. Cells are then incubated for the specified duration (e.g., 4, 24, or 48 hours).
Luciferase Reporter Assay for Protein Degradation
This assay is used to quantify the degradation of a target protein fused to a luciferase reporter, such as NanoLuc® luciferase (Nluc).
-
Assay Principle: A decrease in luciferase activity corresponds to the degradation of the fusion protein. A constitutively expressed control reporter (e.g., Firefly luciferase, Fluc) is often used for normalization.
-
Procedure:
-
Plate 293FT cells stably expressing both FKBP12(F36V)-Nluc and Fluc in a 96-well plate.
-
Treat cells with serial dilutions of dTAGV-1 or this compound for 24 hours.
-
Lyse the cells and measure Nluc and Fluc luminescence using a dual-luciferase reporter assay system.
-
Calculate the ratio of Nluc to Fluc signal and normalize to the DMSO-treated control.
-
Immunoblotting for Protein Abundance
Immunoblotting provides a direct visualization of the target protein levels.
-
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the target protein or the tag (e.g., anti-FKBP12) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Experimental Workflow Diagram
Caption: A generalized workflow for comparing the effects of dTAGV-1 and this compound.
References
A Comparative Analysis of dTAGV-1 and its Negative Control, dTAGV-1-NEG, in Targeted Protein Degradation
A comprehensive guide for researchers, scientists, and drug development professionals on the statistical analysis and experimental validation of the dTAG system, highlighting the critical role of the inactive control, dTAGV-1-NEG.
The Degradation Tag (dTAG) technology is a powerful chemical biology tool for inducing rapid and specific degradation of target proteins. This guide provides a detailed comparison of the active degrader, dTAGV-1, and its inactive diastereomer, this compound, supported by experimental data and protocols. The clear differentiation in activity between these two molecules is fundamental for the rigorous validation of dTAG-based experimental findings.
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
dTAGV-1 is a heterobifunctional molecule designed to selectively target proteins tagged with a mutant FKBP12F36V domain for degradation. It functions by simultaneously binding to the FKBP12F36V tag on the protein of interest and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.
In contrast, this compound serves as a crucial negative control. As a diastereomer of dTAGV-1, it retains the ability to bind to the FKBP12F36V tag but is unable to recruit the VHL E3 ligase.[1] This inactivity in promoting degradation allows researchers to distinguish between the specific effects of target protein degradation and any potential off-target or compound-specific effects.
Quantitative Analysis of Degradation Efficacy
The following tables summarize the comparative performance of dTAGV-1 and this compound across various experimental setups, demonstrating the high efficiency and specificity of dTAGV-1-mediated degradation.
Table 1: Degradation of FKBP12F36V-Nluc Fusion Protein
| Cell Line | Compound | Concentration | Treatment Time | Result | Reference |
| 293FT | dTAGV-1 | 0.1 nM - 10 µM | 24 hours | Potent degradation of FKBP12F36V-Nluc | [2] |
| 293FT | dTAGV-1 | Not specified | 24 hours | No effect on FKBP12WT-Nluc | [1][2] |
| 293FT | This compound | 1 - 10 µM | 24 hours | No degradation of FKBP12F36V-Nluc or FKBP12WT-Nluc | [3] |
Table 2: Degradation of Oncogenic Fusion Proteins
| Cell Line | Target Protein | Compound | Concentration | Treatment Time | Result | Reference |
| PATU-8902 FKBP12F36V-KRASG12V | KRASG12V | dTAGV-1 | 500 nM | 24 hours | Rapid degradation of KRASG12V | |
| PATU-8902 FKBP12F36V-KRASG12V | KRASG12V | This compound | 500 nM | 24 hours | No degradation of KRASG12V | |
| EWS502 FKBP12F36V-EWS/FLI | EWS/FLI | dTAGV-1 | 1 µM | 24 hours | Degradation of EWS/FLI | |
| EWS502 FKBP12F36V-EWS/FLI | EWS/FLI | This compound | 1 µM | 24 hours | No degradation of EWS/FLI |
Table 3: Functional Outcomes of Target Degradation
| Cell Line | Target Protein | Compound | Concentration | Assay | Result | Reference |
| EWS502 FKBP12F36V-EWS/FLI | EWS/FLI | dTAGV-1 | Not specified | Proliferation | Potent antiproliferative effects | |
| EWS502 FKBP12F36V-GFP | GFP | dTAGV-1 | Not specified | Proliferation | No antiproliferative effects | |
| EWS502 FKBP12F36V-EWS/FLI | EWS/FLI | This compound | Not specified | Proliferation | No antiproliferative effects | |
| EWS502 FKBP12F36V-GFP | GFP | This compound | 1 µM | Cell Growth | Relative cell growth similar to control |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments involving dTAG technology.
Cell Culture and Engineering
-
Cell Lines: 293FT, PATU-8902, and EWS502 cells are commonly used.
-
Genetic Modification: Target cells are engineered to express the protein of interest fused with the FKBP12F36V tag. This can be achieved through lentiviral transduction or CRISPR-Cas9-mediated knock-in.
Western Blot Analysis
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with dTAGV-1, this compound, or DMSO (vehicle control) at the desired concentrations and for the specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the target protein, FKBP12 tag, and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Luciferase Reporter Assay
-
Cell Seeding: Plate 293FT cells engineered to co-express a NanoLuc (Nluc)-tagged FKBP12 fusion protein and a Firefly luciferase (Fluc) control.
-
Compound Treatment: Treat cells with serial dilutions of dTAGV-1 or this compound for 24 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure both Nluc and Fluc luminescence using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Nluc signal to the Fluc signal to account for variations in cell number and transfection efficiency. The data is then typically normalized to the DMSO-treated control.
Cell Viability/Proliferation Assay
-
Cell Seeding: Seed cells in 96-well plates.
-
Compound Treatment: Treat cells with dTAGV-1, this compound, or DMSO.
-
Assay: At various time points (e.g., 0, 2, 4, 6, 8 days), assess cell viability or proliferation using a commercially available assay such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Normalize the signal to the day 0 reading to determine the relative cell growth.
Mass Spectrometry-Based Proteomics
-
Sample Preparation: Treat cells with dTAGV-1, this compound, or DMSO for a defined period (e.g., 4 hours). Harvest and lyse the cells.
-
Protein Digestion: Digest the proteins into peptides using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with isobaric TMT reagents for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify proteins across the different treatment groups. Statistical analysis is performed to identify proteins that are significantly up- or down-regulated upon treatment. Multiplexed quantitative mass spectrometry has demonstrated that the FKBP12F36V-tagged protein is the only significantly degraded protein in the proteome following dTAGV-1 treatment, confirming the high selectivity of the dTAG system.
Visualizing the dTAGV-1 Mechanism and Experimental Workflow
To further clarify the underlying processes, the following diagrams illustrate the dTAGV-1 signaling pathway and a typical experimental workflow.
Caption: Mechanism of dTAGV-1 mediated protein degradation.
Caption: Experimental workflow for validating dTAGV-1 activity.
References
dTAGV-1-NEG in Rescue Experiments: A Guide to Confirming Target Engagement
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, establishing unambiguous target engagement is paramount. The dTAG (degradation tag) system offers a powerful platform for inducing the rapid and specific degradation of a protein of interest (POI). A critical component of this system is the use of appropriate negative controls to ensure that the observed phenotype is a direct consequence of the degradation of the intended target. This guide provides a comprehensive comparison of dTAGV-1, a VHL-recruiting degrader, with its inactive diastereomer, dTAGV-1-NEG, in rescue experiments to definitively confirm on-target activity.
The dTAG System and the Role of the Negative Control
The dTAG system is a powerful chemical biology tool that enables the rapid and selective degradation of virtually any intracellular protein.[1][2] It utilizes a heterobifunctional molecule, such as dTAGV-1, which binds to both a target protein fused with the FKBP12F36V tag and an E3 ubiquitin ligase, in this case, Von Hippel-Lindau (VHL).[1] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of the tagged protein.
To validate that the observed biological effects are due to the degradation of the specific target and not off-target effects of the degrader molecule, a "rescue" experiment employing a negative control is essential. This compound is the ideal negative control for dTAGV-1.[3] As a diastereomer of dTAGV-1, it is structurally almost identical but is unable to bind to the VHL E3 ligase. Consequently, this compound does not induce the degradation of the FKBP12F36V-tagged protein, allowing researchers to distinguish between on-target degradation-dependent phenotypes and other potential compound activities.
Quantitative Comparison: dTAGV-1 vs. This compound
Experimental data consistently demonstrates the efficacy and specificity of dTAGV-1 in degrading FKBP12F36V-tagged proteins, while this compound shows no degradation activity. The following tables summarize key quantitative data from published studies.
| Target Protein | Cell Line | Treatment | Concentration | Duration | % Degradation (relative to DMSO) |
| FKBP12F36V-Nluc | 293FT | dTAGV-1 | 100 nM | 24h | >90% |
| FKBP12F36V-Nluc | 293FT | This compound | 100 nM | 24h | No significant degradation |
| FKBP12F36V-KRASG12V | PATU-8902 | dTAGV-1 | 500 nM | 4h | >80% |
| FKBP12F36V-KRASG12V | PATU-8902 | This compound | 500 nM | 4h | No significant degradation |
| FKBP12F36V-EWS/FLI | EWS502 | dTAGV-1 | 1 µM | 24h | >90% |
| FKBP12F36V-EWS/FLI | EWS502 | This compound | 1 µM | 24h | No significant degradation |
Table 1: Comparison of Degradation Efficacy. This table summarizes the degradation of various FKBP12F36V-tagged proteins upon treatment with dTAGV-1 versus this compound. Data compiled from multiple sources.
| Parameter | dTAGV-1 | This compound |
| Binding to VHL E3 Ligase | Yes | No |
| Induces Ternary Complex Formation | Yes | No |
| Induces Ubiquitination of Target | Yes | No |
| Induces Degradation of Target | Yes | No |
| Use in Target Validation | Primary degrader | Negative control |
Table 2: Functional Comparison. This table highlights the key functional differences between dTAGV-1 and its inactive control, this compound.
Experimental Protocols
To confirm target engagement using dTAGV-1 and this compound, a standard rescue experiment protocol can be followed.
Cell Culture and Treatment:
-
Cell Seeding: Plate cells expressing the FKBP12F36V-tagged protein of interest at an appropriate density in a multi-well plate.
-
Compound Preparation: Prepare stock solutions of dTAGV-1 and this compound in a suitable solvent, such as DMSO.
-
Treatment: The following day, treat the cells with dTAGV-1, this compound, and a vehicle control (e.g., DMSO). A typical concentration range for dTAGV-1 is 100-500 nM, and the same concentration should be used for this compound.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 24 hours) to assess protein degradation.
Analysis of Protein Degradation:
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the protein of interest or the FKBP12 tag.
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with a corresponding secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the loading control. The degradation of the target protein in dTAGV-1-treated cells should be significant, while no degradation should be observed in this compound-treated cells.
Visualizing the Mechanism and Workflow
To further clarify the underlying principles and experimental design, the following diagrams illustrate the dTAGV-1 signaling pathway and a typical experimental workflow for a rescue experiment.
Figure 1: dTAGV-1 Signaling Pathway. This diagram illustrates the mechanism of dTAGV-1-mediated protein degradation.
Figure 2: Experimental Workflow. This diagram outlines the key steps in a rescue experiment to confirm target engagement.
Alternative Negative Control Strategies
While this compound is the most specific and recommended negative control for dTAGV-1, other strategies can also be employed in targeted protein degradation studies to demonstrate mechanism of action.
| Control Strategy | Description | Advantages | Disadvantages |
| Inactive Epimer/Diastereomer | A stereoisomer of the active degrader that does not bind to the E3 ligase or the target protein. | High structural similarity to the active compound, controlling for off-target effects related to the chemical scaffold. | May not be available for all degraders. |
| Competitive Ligand | Pre-treatment with a high concentration of a ligand that binds to the E3 ligase (e.g., VHL ligand) or the target protein. | Confirms that the degradation is dependent on the formation of the ternary complex. | High concentrations of the competitive ligand may have off-target effects. |
| Proteasome Inhibitor | Co-treatment with a proteasome inhibitor (e.g., MG132, bortezomib). | Demonstrates that the degradation is mediated by the proteasome. | Can be toxic to cells and may have broad cellular effects. |
| E3 Ligase Knockout/Knockdown | Using cells where the recruited E3 ligase (e.g., VHL) has been knocked out or knocked down. | Directly implicates the specific E3 ligase in the degradation process. | Requires genetic modification of the cell line, which can be time-consuming. |
Table 3: Comparison of Negative Control Strategies. This table provides an overview of different approaches to validate on-target degradation.
Conclusion
The use of this compound in rescue experiments is an indispensable tool for validating on-target engagement in the dTAG system. By demonstrating a lack of protein degradation and a "rescue" of the phenotype observed with dTAGV-1, researchers can confidently attribute their findings to the specific degradation of their protein of interest. This rigorous approach is crucial for the advancement of targeted protein degradation as a therapeutic modality and for the accurate interpretation of biological studies utilizing this powerful technology.
References
dTAGV-1-NEG: A Comparative Analysis of a Negative Control for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation, the dTAG (degradation tag) system has emerged as a powerful tool for inducing rapid and specific degradation of proteins of interest. This guide provides a comparative analysis of dTAGV-1-NEG, the inactive control for the VHL-recruiting dTAGV-1 degrader, to assist researchers in the design and interpretation of their experiments.
Principle of the dTAGV-1 System
The dTAGV-1 system is a bifunctional molecule that hijacks the cell's natural protein disposal machinery. One end of the dTAGV-1 molecule binds to a mutant FKBP12 protein with a F36V mutation (FKBP12F36V) that is fused to the target protein. The other end recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the FKBP12F36V-tagged protein and its subsequent degradation by the proteasome.
To ensure that the observed effects are due to the specific degradation of the target protein, a negative control is essential. This compound serves this purpose. It is a diastereomer of dTAGV-1 that is designed to be unable to bind to VHL, thus preventing the recruitment of the E3 ligase and subsequent degradation.[1][2]
Performance Comparison: dTAGV-1 vs. This compound
The primary distinction between dTAGV-1 and its negative control, this compound, lies in their ability to induce protein degradation. Experimental data consistently demonstrates the high potency and selectivity of dTAGV-1, while this compound shows no degradation activity.
Cellular Degradation Activity
Studies using dual-luciferase reporter assays, where NanoLuc luciferase (Nluc) is fused to FKBP12F36V, show that dTAGV-1 leads to a potent reduction in the Nluc signal, indicating successful degradation of the fusion protein. In contrast, this compound has no effect on the Nluc signal, even at high concentrations.[1][3] This confirms that the VHL-binding capacity of dTAGV-1 is crucial for its degradative activity.
Similarly, in cell lines engineered to express specific FKBP12F36V-tagged proteins of interest, such as KRASG12V, treatment with dTAGV-1 results in a rapid and robust decrease in the levels of the tagged protein, as observed by western blot. Treatment with this compound under the same conditions does not lead to any reduction in the target protein levels.[1]
Table 1: Comparative Degradation Activity of dTAGV-1 and this compound
| Compound | Target System | Assay | Result | Reference |
| dTAGV-1 | FKBP12F36V-Nluc | Dual-Luciferase Assay | Potent degradation | |
| This compound | FKBP12F36V-Nluc | Dual-Luciferase Assay | No degradation | |
| dTAGV-1 | FKBP12F36V-KRASG12V | Western Blot | Potent degradation | |
| This compound | FKBP12F36V-KRASG12V | Western Blot | No degradation |
Selectivity and Off-Target Effects
A critical aspect of any targeted therapy is its selectivity. Global quantitative mass spectrometry-based proteomics has been employed to assess the selectivity of dTAGV-1 and the potential for off-target effects of this compound.
In these studies, cells expressing an FKBP12F36V-tagged protein were treated with dTAGV-1 or this compound. The results for dTAGV-1 showed that the only significantly degraded protein in the entire proteome was the intended FKBP12F36V-tagged target. This demonstrates the exquisite selectivity of the dTAGV-1 system.
Crucially, the same proteomics analysis revealed that treatment with this compound did not result in the significant degradation of any proteins in the proteome. This provides strong evidence that this compound is a clean negative control, devoid of off-target degradation activity.
Table 2: Proteome-wide Selectivity of dTAGV-1 and this compound
| Compound | Experiment | Key Finding | Reference |
| dTAGV-1 | Global Proteomics | Only the FKBP12F36V-tagged protein was significantly degraded. | |
| This compound | Global Proteomics | No proteins were significantly degraded. |
Comparison with Other dTAG Molecules
The dTAG system also includes molecules that recruit other E3 ligases, such as dTAG-13 which recruits Cereblon (CRBN). While both dTAGV-1 and dTAG-13 are effective degraders, they can exhibit different pharmacokinetic properties and may have varying efficacy depending on the target protein and cellular context. For instance, dTAGV-1 has been shown to have a longer half-life and greater exposure in vivo compared to dTAG-13. Furthermore, some proteins that are resistant to degradation by CRBN-recruiting dTAG molecules can be successfully degraded by the VHL-recruiting dTAGV-1.
This compound serves as a specific negative control for dTAGV-1. For experiments utilizing CRBN-recruiting dTAG molecules like dTAG-13, a corresponding inactive control, such as dTAG-13-NEG, should be used.
Visualizing the Mechanism and Workflow
To better understand the dTAGV-1 system and the role of this compound, the following diagrams illustrate the mechanism of action and a typical experimental workflow for assessing cross-reactivity.
Caption: Mechanism of action for dTAGV-1 leading to degradation and this compound's inability to form a ternary complex.
Caption: Experimental workflow for comparing the effects of dTAGV-1 and this compound against a vehicle control.
Conclusion
This compound is an indispensable tool for researchers utilizing the dTAGV-1 system for targeted protein degradation. Its inability to bind the VHL E3 ligase renders it inactive as a degrader, providing a robust negative control to ensure that the observed biological effects are a direct consequence of the degradation of the FKBP12F36V-tagged protein of interest. Proteomics data confirms that this compound does not induce off-target degradation, solidifying its role as a reliable negative control for rigorous scientific inquiry.
Experimental Protocols
Dual-Luciferase Reporter Assay
This protocol is adapted from Nabet et al., 2020.
-
Cell Seeding: Seed 293FT cells stably expressing FKBP12WT-Nluc or FKBP12F36V-Nluc reporters at a density of 2,000 cells per well in a 384-well plate in the appropriate culture medium.
-
Compound Addition: After overnight incubation to allow for cell adherence, add dTAGV-1, this compound, or DMSO vehicle control to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator.
-
Lysis and Luminescence Reading: Lyse the cells and measure both NanoLuc and Firefly luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the NanoLuc signal to the Firefly luciferase signal for each well. Further normalize the Nluc/Fluc ratios to the DMSO-treated control wells.
Western Blotting for Target Protein Degradation
This protocol is a general guideline and may need optimization for specific proteins and antibodies.
-
Cell Culture and Treatment: Plate cells expressing the FKBP12F36V-tagged protein of interest. Once the cells reach the desired confluency, treat them with dTAGV-1, this compound, or DMSO at the desired concentrations and for the indicated times.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein or the HA/FLAG tag overnight at 4°C. Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
Global Proteomics by Mass Spectrometry
This protocol is a simplified overview based on the methods described in Nabet et al., 2020.
-
Sample Preparation: Treat cells expressing the FKBP12F36V-tagged protein with DMSO, dTAGV-1, or this compound for the desired time. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the peptides from each condition with a different isobaric TMT reagent to allow for multiplexed analysis.
-
LC-MS/MS Analysis: Combine the TMT-labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using a proteomics software suite (e.g., Proteome Discoverer). Identify and quantify the relative abundance of proteins across the different treatment conditions. Perform statistical analysis to identify proteins that are significantly up- or downregulated in the dTAGV-1 and this compound treated samples compared to the DMSO control.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for dTAGV-1-NEG
For researchers, scientists, and drug development professionals utilizing dTAGV-1-NEG, a diastereomer and negative control for the dTAGV-1 degrader, adherence to proper disposal and safety protocols is paramount.[1][2][3] This document provides a comprehensive guide to the safe handling and disposal of this compound, ensuring laboratory safety and regulatory compliance.
Chemical and Safety Data Overview
While this compound is not classified as a hazardous substance or mixture, standard laboratory safety precautions should always be observed.[4] Key information is summarized in the table below.
| Property | Data | Reference |
| Chemical Name | (R)-3-(3,4-Dimethoxyphenyl)-1-(2-(2-((7-(((S)-1-((2R,4S)-4-hydroxy-2-(((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)carbamoyl)pyrrolidin-1-yl)-3,3-dimethyl-1-oxobutan-2-yl)amino)-7-oxoheptyl)amino)-2-oxoethoxy)phenyl)propyl (S)-1-((S)-2-(3,4,5-trimethoxyphenyl)butanoyl)piperidine-2-carboxylate | [5] |
| CAS Number | 2451573-87-6 | |
| Molecular Formula | C₆₈H₉₀N₆O₁₄S | |
| Molecular Weight | 1247.54 g/mol | |
| Hazard Classification | Not a hazardous substance or mixture | |
| Storage | Store at -20°C |
Standard Disposal Procedure
The primary guideline for the disposal of this compound is to adhere to all prevailing country, federal, state, and local regulations for non-hazardous chemical waste.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office or the relevant local authorities to ensure compliance with all applicable waste disposal regulations.
-
Prepare for Disposal: Ensure that the this compound waste is properly segregated from other chemical waste streams, particularly hazardous materials.
-
Labeling: Clearly label the waste container as "this compound" for disposal.
-
Collection: Arrange for the collection of the chemical waste by a licensed and reputable waste disposal service.
Accidental Release and Spill Management
In the event of an accidental spill of this compound, the following steps should be taken to ensure safety and proper cleanup:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Containment: Prevent further leakage or spillage of the material. Keep the product away from drains and water courses.
-
Absorption: For liquid spills, absorb the material with a finely-powdered liquid-binding material such as diatomite or universal binders.
-
Decontamination: Decontaminate the affected surfaces and equipment by scrubbing with alcohol.
-
Disposal of Contaminated Materials: Dispose of the contaminated absorbent material and any other contaminated items in accordance with the standard disposal procedures for this compound.
First Aid Measures
In case of exposure, follow these first aid guidelines:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR).
-
Skin Contact: Thoroughly rinse the affected skin with large amounts of water. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with large amounts of water, separating the eyelids to ensure thorough rinsing. Remove contact lenses if present.
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel.
In all cases of significant exposure, seek prompt medical attention.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling dTAGV-1-NEG
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with dTAGV-1-NEG. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
This compound is the negative control for dTAGV-1, a VHL-recruiting dTAG molecule used for targeted protein degradation.[1][2] While this compound is not classified as a hazardous substance or mixture, it is imperative to follow standard laboratory safety protocols to minimize any potential risks.[3] This compound is intended for research use only.[3][4]
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound.
| PPE Category | Specific Recommendations |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves (e.g., nitrile) |
| Body Protection | Impervious clothing, such as a laboratory coat |
| Respiratory | A suitable respirator should be used when needed |
Experimental Workflow and Handling
Proper handling of this compound is critical for both experimental success and personal safety. The following diagram and procedural steps outline the recommended workflow from receipt of the compound to its final disposal.
Step-by-Step Handling Procedures:
-
Receiving and Storage : Upon receiving this compound, store it in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and ignition sources. The recommended storage temperature is typically -20°C for the solid compound. For stock solutions, storage at -80°C is recommended for up to 6 months, and at -20°C for up to 1 month.
-
Preparation of Stock Solutions : When preparing stock solutions, it is important to consult the product's Certificate of Analysis for batch-specific molecular weight, as this may vary. Use appropriate solvents as indicated on the product datasheet; for example, DMSO is a common solvent for this compound.
-
Personal Protective Equipment (PPE) : Before handling the compound, ensure you are wearing the appropriate PPE as detailed in the table above. This includes safety goggles, protective gloves, and a lab coat.
-
Ventilation : Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to avoid inhalation of any dust or aerosols.
-
Experimental Use : During experimental procedures, avoid contact with eyes and skin, and prevent inhalation.
-
Decontamination : After use, decontaminate all surfaces and equipment that have come into contact with this compound. Scrubbing with alcohol is a recommended method for decontamination.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, follow these first aid measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer CPR (avoiding mouth-to-mouth). |
| Skin Contact | Rinse the affected skin area thoroughly with large amounts of water. Remove contaminated clothing and seek medical attention. |
| Eye Contact | Immediately flush the eyes with large amounts of water, separating the eyelids to ensure thorough rinsing. Seek prompt medical attention. |
| Ingestion | If the person is conscious, wash out their mouth with water. Do not induce vomiting unless directed by medical personnel. Seek medical attention. |
For spills, absorb the material with a liquid-binding agent like diatomite. Dispose of the contaminated material according to regulations. Ensure a safety shower and eye wash station are readily accessible in the laboratory.
Disposal Plan
The disposal of this compound and its contaminated packaging must be conducted in accordance with all applicable country, federal, state, and local regulations. Do not allow the product to enter drains or water courses.
Disclaimer: This information is intended as a guide and is based on available safety data. Always refer to the specific Material Safety Data Sheet (MSDS) provided by the supplier for the most comprehensive and up-to-date information.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
